AST5902 trimesylate
Description
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Properties
IUPAC Name |
methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCDPFVVSHJNOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41F3N8O11S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
842.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of AST5902 Trimesylate in Non-Small Cell Lung Cancer: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of non-small cell lung cancer (NSCLC). Given that AST5902 is an active metabolite, its mechanism is intrinsically linked to that of its parent drug, Alflutinib. Both compounds contribute to the in vivo pharmacological activity.[2] This document will detail the EGFR signaling pathway, the inhibitory action of third-generation TKIs, available quantitative data from clinical studies of Alflutinib, and relevant experimental methodologies.
The EGFR Signaling Pathway and its Aberration in NSCLC
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.
In a subset of NSCLC patients, particularly those with adenocarcinoma, activating mutations in the EGFR gene lead to constitutive activation of the receptor, driving tumorigenesis. Common activating mutations include exon 19 deletions and the L858R point mutation in exon 21.
Mechanism of Action of Third-Generation EGFR TKIs
First and second-generation EGFR TKIs, while initially effective against tumors with activating EGFR mutations, often lead to the development of resistance. The most common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene. This "gatekeeper" mutation sterically hinders the binding of earlier-generation TKIs.
Third-generation EGFR TKIs, including Alflutinib and its active metabolite AST5902, were specifically designed to overcome this resistance. Their mechanism of action is characterized by:
-
Selective Inhibition: They are potent inhibitors of EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.
-
Wild-Type Sparing: They exhibit significantly less activity against wild-type EGFR, which is prevalent in healthy cells. This selectivity contributes to a more favorable safety profile compared to earlier-generation TKIs, which can cause dose-limiting toxicities due to inhibition of wild-type EGFR in the skin and gastrointestinal tract.
-
Irreversible Binding: Like second-generation TKIs, third-generation inhibitors form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to a sustained inhibition of EGFR signaling.
The following diagram illustrates the EGFR signaling pathway and the point of intervention for this compound.
Quantitative Data
While specific preclinical data for this compound, such as IC50 values in various NSCLC cell lines and binding affinities to EGFR mutants, are not extensively available in the public domain, clinical trial data for the parent drug, Alflutinib, provide valuable insights into its activity. At steady state, the exposures to Alflutinib and its active metabolite AST5902 are comparable.[1][3]
Clinical Efficacy of Alflutinib (Parent Drug of AST5902)
The following tables summarize key efficacy and pharmacokinetic data from clinical studies of Alflutinib in patients with EGFR T790M-positive NSCLC.
Table 1: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase IIb Study - NCT03452592) [4]
| Parameter | Value | 95% Confidence Interval |
| Objective Response Rate (ORR) | 73.6% | 67.3% – 79.3% |
| Disease Control Rate (DCR) at 6 weeks | 87.3% | 82.1% – 91.4% |
| Disease Control Rate (DCR) at 12 weeks | 82.3% | 76.6% – 87.1% |
| Median Progression-Free Survival (PFS) | 7.6 months | 7.0 months – Not Available |
Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 with and without Rifampicin (a strong CYP3A4 inducer) [2][5]
| Parameter | Alflutinib | AST5902 | Total Active Ingredients (Alflutinib + AST5902) |
| Change in AUC0-∞ with Rifampicin | 86% decrease | 17% decrease | 62% decrease |
| Change in Cmax with Rifampicin | 60% decrease | 1.09-fold increase | 39% decrease |
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum (or peak) plasma drug concentration.
Experimental Protocols
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of the compound against wild-type and mutant EGFR kinases.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 deletion, T790M, etc.) are used. A synthetic peptide substrate, such as poly(Glu, Tyr)4:1, is coated onto microplates.
-
Compound Incubation: The kinase is incubated with varying concentrations of the test compound (e.g., this compound) in a buffer solution containing ATP and MgCl2.
-
Kinase Reaction: The reaction is initiated by the addition of the enzyme to the substrate-coated plates. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using a variety of methods, including:
-
ELISA-based assays: A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is used, followed by the addition of a chemiluminescent or colorimetric substrate.
-
Radiometric assays: [32P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cell-Based Proliferation Assays
Objective: To assess the effect of the compound on the growth of NSCLC cell lines with different EGFR mutation statuses.
General Protocol:
-
Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, A549 for wild-type EGFR) are cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using assays such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curves.
Clinical Trial Protocol (Phase I/II Dose Escalation and Expansion)
Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug in patients with advanced NSCLC.
General Protocol (based on Alflutinib studies): [1][3]
-
Patient Population: Patients with locally advanced or metastatic NSCLC with confirmed activating EGFR mutations and/or the T790M resistance mutation who have progressed on prior EGFR TKI therapy.
-
Study Design:
-
Dose Escalation Phase: Patients receive escalating doses of the drug to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).
-
Dose Expansion Phase: A larger cohort of patients is treated at the RP2D to further evaluate safety, pharmacokinetics, and anti-tumor activity.
-
-
Treatment: The drug is administered orally, once daily, in continuous cycles.
-
Assessments:
-
Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.
-
Pharmacokinetics: Plasma samples are collected at various time points to determine the pharmacokinetic profile of the drug and its metabolites (e.g., AST5902).
-
Efficacy: Tumor responses are assessed using imaging (e.g., CT or MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints include Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).
-
The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of a compound like AST5902.
Conclusion
This compound, as the active metabolite of Alflutinib, is a key contributor to the therapeutic efficacy observed with this third-generation EGFR TKI. Its mechanism of action is the potent and selective inhibition of the tyrosine kinase activity of EGFR with activating mutations and the T790M resistance mutation, while sparing wild-type EGFR. This leads to the downstream suppression of pro-survival signaling pathways and ultimately, the inhibition of tumor growth in a significant subset of NSCLC patients. While direct preclinical data on AST5902 is limited in publicly accessible literature, the extensive clinical data on Alflutinib robustly supports this mechanism of action. Further research focused specifically on the in vitro and in vivo properties of AST5902 would provide a more granular understanding of its pharmacological profile.
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. safety-clinical-activity-and-pharmacokinetics-of-alflutinib-ast2818-in-patients-with-advanced-nsclc-with-egfr-t790m-mutation - Ask this paper | Bohrium [bohrium.com]
- 4. Efficacy and safety of alflutinib (AST2818) in patients with T790M mutation-positive NSCLC: A phase IIb multicenter single-arm study. - ASCO [asco.org]
- 5. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]
The Primary Cellular Target of AST5902 Trimesylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AST5902 trimesylate, the principal and pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) alflutinib (also known as furmonertinib or AST2818), demonstrates potent and selective inhibitory activity against mutant forms of EGFR. This technical guide delineates the primary cellular target of AST5902, its mechanism of action, and the downstream signaling pathways it modulates. Quantitative data on its inhibitory potency, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows are provided to support further research and development in the field of oncology.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can become a potent driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs have shown clinical efficacy, but their effectiveness is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. Third-generation EGFR TKIs were developed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing toxicity. Alflutinib and its active metabolite, AST5902, are prominent examples of this class of targeted therapies.[1][2] This document focuses on the characterization of AST5902 as a selective inhibitor of mutant EGFR.
Primary Cellular Target: Epidermal Growth Factor Receptor (EGFR)
The primary cellular target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a member of the ErbB family of receptor tyrosine kinases. AST5902 exhibits high potency against EGFR harboring activating mutations, such as the L858R point mutation and exon 19 deletions, as well as the T790M resistance mutation.[1][2] A key characteristic of AST5902 is its selectivity for these mutant forms over wild-type EGFR, which is believed to contribute to its favorable safety profile.[1][3]
Mechanism of Action
AST5902 functions as an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[4]
Quantitative Data: Inhibitory Potency of AST5902
The inhibitory activity of AST5902 against various EGFR mutants and other kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: In Vitro Kinase Inhibition Profile of AST5902
| Kinase Target | AST5902 IC50 (nM) |
| EGFR (Wild-Type) | 6.9 |
| EGFR L858R | 2.9 |
| EGFR T790M/L858R | 0.92 |
Data sourced from Musib et al., 2022.[1]
Table 2: Cellular Proliferation Inhibition by Furmonertinib (Parent Compound of AST5902) in Ba/F3 Cells
| EGFR Mutation | Furmonertinib IC50 (nM) |
| G719S | 12.4 |
| S768I | 21.6 |
| L861Q | 3.8 |
Data sourced from Musib et al., 2022, as cited in subsequent reviews.[3] It is reported that AST5902 has similar anticancer activity to furmonertinib.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of AST5902.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents and Materials:
-
Purified recombinant human EGFR (wild-type and mutant forms).
-
This compound stock solution (in DMSO).
-
ATP and a fluorescently labeled peptide substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Microfluidic capillary electrophoresis instrument.
-
-
Procedure:
-
Prepare serial dilutions of AST5902 in assay buffer.
-
In a microplate, combine the kinase, fluorescent peptide substrate, and AST5902 at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Analyze the reaction products using a microfluidic capillary electrophoresis instrument. The instrument separates the phosphorylated and unphosphorylated substrate based on their charge and size, and the amount of product is quantified by fluorescence.
-
Calculate the percentage of inhibition for each AST5902 concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
-
Cellular Proliferation Assay (MTT/MTS Assay)
This assay measures the effect of a compound on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.
-
Reagents and Materials:
-
Cancer cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutations).
-
Cell culture medium and supplements (e.g., DMEM, FBS).
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of AST5902 for a specified duration (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
For the MTT assay, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Calculate the percentage of cell viability for each AST5902 concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[5][6]
-
Western Blot Analysis of EGFR Signaling Pathway
This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins following treatment with an inhibitor.
-
Reagents and Materials:
-
Cancer cell lines or tumor tissue lysates.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Protein electrophoresis equipment (SDS-PAGE).
-
Protein transfer equipment (e.g., for nitrocellulose or PVDF membranes).
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells or animals with AST5902 for a specified time.
-
Lyse the cells or tissues to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest.
-
Wash the membrane and incubate with a corresponding secondary antibody.
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.
-
Signaling Pathways and Visualizations
AST5902-mediated inhibition of EGFR blocks the activation of key downstream signaling pathways that are critical for tumor growth and survival.
EGFR Signaling Pathway and Inhibition by AST5902
The primary downstream pathways affected by EGFR activation are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway .[4][7][8] Inhibition of EGFR by AST5902 leads to the downregulation of these pathways, resulting in decreased cell proliferation, survival, and ultimately, apoptosis of cancer cells.
Caption: EGFR signaling pathway and its inhibition by AST5902.
Experimental Workflow: Cellular Proliferation Assay
The following diagram illustrates the workflow for determining the IC50 of AST5902 in cancer cell lines.
Caption: Workflow for a cellular proliferation assay.
Experimental Workflow: Western Blot Analysis
This diagram outlines the key steps in performing a Western blot to assess EGFR pathway inhibition.
Caption: Workflow for Western blot analysis.
Conclusion
This compound is a potent and selective irreversible inhibitor of mutant EGFR, which is its primary cellular target. Its mechanism of action involves the covalent modification of the EGFR kinase domain, leading to the inhibition of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, underscoring the therapeutic potential of AST5902 in the treatment of EGFR-mutated cancers. Further investigation into its broader kinase inhibition profile and in vivo efficacy will continue to delineate its clinical utility.
References
- 1. arrivent.com [arrivent.com]
- 2. allist.com.cn [allist.com.cn]
- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis and Chemical Characterization of AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a proposed synthesis and detailed characterization plan for AST5902 trimesylate. The synthetic protocol is based on the known synthesis of its parent compound, Alflutinib, and established chemical methodologies, as a direct published synthesis for this compound is not publicly available. This guide is intended for research and development purposes.
Introduction
AST5902 is the major active N-desmethyl metabolite of Alflutinib (also known as Furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is utilized in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. AST5902 itself exhibits significant antineoplastic activity, contributing to the overall therapeutic effect of the parent drug. A thorough understanding of its synthesis and chemical properties is crucial for further preclinical and clinical development, including its use as a reference standard in metabolic studies and for the exploration of its independent therapeutic potential. This guide outlines a proposed synthetic route and detailed methods for the chemical characterization of this compound.
Proposed Synthesis of this compound
The synthesis of AST5902 can be logically derived from the synthesis of its parent compound, Alflutinib. The proposed multi-step synthesis involves the construction of the core structure followed by a selective N-demethylation and subsequent salt formation.
Proposed Synthetic Workflow
The overall proposed workflow for the synthesis of this compound is depicted below.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Alflutinib
Alflutinib can be synthesized according to methods described in the scientific literature. A general outline involves the coupling of a substituted pyrimidine core with a functionalized aniline, followed by the introduction of the acrylamide group which is crucial for its irreversible binding to EGFR.
Step 2: Selective N-Demethylation of Alflutinib to form AST5902
The key transformation from Alflutinib to AST5902 is the selective demethylation of the tertiary amine on the side chain. Various reagents are known to effect N-demethylation. A common and effective method involves the use of chloroformates.
-
Reaction:
-
Dissolve Alflutinib (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add α-chloroethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the formation of the carbamate intermediate is complete, cool the mixture and evaporate the solvent under reduced pressure.
-
Dissolve the resulting residue in methanol and heat to reflux for 1-2 hours to facilitate the decomposition of the carbamate.
-
Cool the solution and evaporate the solvent. The crude product, AST5902 hydrochloride, can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., DCM or ethyl acetate) to yield the free base of AST5902.
-
Purify the crude AST5902 free base by column chromatography on silica gel.
-
Step 3: Formation of this compound
-
Reaction:
-
Dissolve the purified AST5902 free base (1 equivalent) in a suitable solvent, such as a mixture of isopropanol and acetone.
-
Slowly add a solution of methanesulfonic acid (3 equivalents) in the same solvent system dropwise with stirring.
-
Stir the mixture at room temperature for 1-2 hours to allow for salt formation and precipitation.
-
Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
-
Chemical Characterization of this compound
A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Summary of Expected Analytical Data
| Technique | Parameter | Expected Result |
| Appearance | Physical State | White to off-white solid |
| Solubility | Common Solvents | Soluble in DMSO, sparingly soluble in water and methanol |
| HPLC | Purity | ≥98% |
| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z: 555.2 |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | See predicted shifts in section 3.2.1 |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | See predicted shifts in section 3.2.2 |
| Melting Point | Range | To be determined experimentally |
Detailed Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: Dissolve a small amount of this compound in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage.
-
3.2.2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of AST5902.
-
Methodology:
-
Technique: Electrospray Ionization (ESI).
-
Mode: Positive ion detection.
-
Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of AST5902.
-
Methodology:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: 400 MHz NMR spectrometer.
-
¹H NMR Predicted Chemical Shifts (δ, ppm):
-
Aromatic Protons: 7.0 - 8.5 ppm
-
Vinyl Protons (Acrylamide): 5.7 - 6.5 ppm
-
-OCH₂CF₃: ~4.9 ppm (quartet)
-
-NCH₂CH₂N-: 2.5 - 3.5 ppm
-
-N(CH₃)-: ~2.8 ppm
-
Indole Protons: 7.0 - 8.0 ppm
-
Indole -NCH₃: ~3.9 ppm
-
-
¹³C NMR Predicted Chemical Shifts (δ, ppm):
-
Carbonyl (Acrylamide): ~165 ppm
-
Aromatic/Heteroaromatic Carbons: 110 - 160 ppm
-
-OCH₂CF₃: ~65 ppm (quartet)
-
-CF₃: ~125 ppm (quartet)
-
Aliphatic Carbons (Side Chain): 35 - 60 ppm
-
Indole -NCH₃: ~33 ppm
-
-
Procedure: Dissolve a sufficient amount of the sample in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra.
-
Mechanism of Action: EGFR Signaling Pathway Inhibition
AST5902, like its parent compound Alflutinib, functions as an irreversible inhibitor of the EGFR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] In many cancers, particularly NSCLC, mutations in the EGFR lead to its constitutive activation, driving uncontrolled cell division.
References
Discovery and development history of third-generation EGFR inhibitors.
An In-depth Technical Guide to the Discovery and Development of Third-Generation EGFR Inhibitors
Executive Summary
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first and second-generation inhibitors is invariably limited by the emergence of acquired resistance, predominantly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This necessitated the creation of a new class of drugs: the third-generation EGFR inhibitors. This guide provides a comprehensive technical overview of the discovery, development, and mechanisms of action of these agents, with a primary focus on osimertinib, the most successful compound in this class. It details the scientific rationale, key experimental data, and clinical milestones that have defined this critical chapter in precision oncology.
The Challenge of Acquired Resistance: The T790M Mutation
First-generation (gefitinib, erlotinib) and second-generation (afatinib, dacomitinib) EGFR TKIs significantly improved progression-free survival in patients with EGFR-mutant NSCLC.[1] However, acquired resistance typically develops within 9 to 14 months.[2] The most common mechanism, accounting for over 50% of cases, is a secondary point mutation in the EGFR kinase domain, T790M, where a threonine residue at position 790 is replaced by a bulkier methionine.[1][3]
The T790M mutation confers resistance primarily by increasing the affinity of the EGFR kinase domain for ATP, its natural substrate.[4][5] This heightened ATP affinity reduces the relative potency of ATP-competitive first- and second-generation inhibitors, rendering them ineffective at clinically achievable doses.[4] The methionine residue was initially thought to cause steric hindrance, but it is now understood that the primary mechanism is the altered ATP binding affinity.[4]
The Dawn of a New Generation: Design and Discovery Strategy
The clinical need to overcome T790M-mediated resistance drove the development of third-generation EGFR TKIs. The core design strategy focused on three critical objectives[1][6][7]:
-
Potent Inhibition of T790M: Specifically target the T790M resistance mutation.
-
Maintain Efficacy: Retain potent activity against the initial EGFR-sensitizing mutations (Exon 19 deletions, L858R).
-
Spare Wild-Type EGFR: Exhibit significantly lower activity against wild-type (WT) EGFR to minimize on-target toxicities, such as skin rash and diarrhea, which were dose-limiting for earlier generation inhibitors.
This led to the discovery of irreversible inhibitors that form a covalent bond with a cysteine residue at position 797 (C797) within the ATP-binding pocket of EGFR.[6] This covalent interaction allows the inhibitor to effectively outcompete the high intracellular concentrations of ATP in T790M-mutant cells.
The discovery process, exemplified by osimertinib, involved a structure-driven design approach. The project that led to osimertinib began at AstraZeneca in 2009.[8] Medicinal chemistry efforts optimized a lead compound to enhance its activity against mutant EGFR while reducing its impact on WT EGFR, ultimately leading to the selection of AZD9291 (osimertinib) as the clinical candidate in 2012.[8][9]
Key Third-Generation Inhibitors: Profiles and Clinical Data
While several third-generation inhibitors were developed, osimertinib and rociletinib were the most prominent agents to enter late-stage clinical trials.
Osimertinib (Tagrisso®, AZD9291)
Osimertinib is an oral, irreversible EGFR TKI selective for both EGFR-sensitizing and T790M resistance mutations.[6] It demonstrates a nearly 200-fold greater potency against the L858R/T790M double mutant than against WT-EGFR.[6] Granted Breakthrough Therapy designation by the FDA in 2014, it received accelerated approval in November 2015 for treating metastatic EGFR T790M mutation-positive NSCLC.[10][11] This was based on impressive efficacy data from the AURA Phase II trials.[11] The subsequent Phase III AURA3 study confirmed its superiority over platinum-based chemotherapy, establishing it as the standard of care in this setting.[12]
Rociletinib (CO-1686)
Rociletinib was another potent, irreversible, mutant-selective EGFR inhibitor developed to target T790M.[13] Early clinical data from the TIGER-X trial showed promising activity.[14] However, in November 2015, Clovis Oncology disclosed that the confirmed objective response rate (ORR) was lower than previously reported. This, combined with a 12-1 vote against accelerated approval by an FDA advisory committee in April 2016, led to the discontinuation of rociletinib's development in May 2016.[15][16]
Quantitative Data Summary
The following tables summarize the preclinical potency and clinical efficacy of key third-generation EGFR inhibitors.
Table 1: Preclinical Potency of Third-Generation EGFR Inhibitors
| Compound | EGFRL858R/T790M (IC50/Ki, nM) | EGFRExon19del (IC50, nM) | EGFRWT (IC50/Ki, nM) | Selectivity Ratio (WT / L858R/T790M) |
|---|---|---|---|---|
| Osimertinib (AZD9291) | ~1 | ~1 | ~200 | ~200 |
| Rociletinib (CO-1686) | 21.5 (Ki) | 7 | 303.3 (Ki) | ~14 |
| Olmutinib (HM61713) | 7 | 1 | 48 | ~7 |
| WZ4002 | 2.5 | 1 | 100 | ~40 |
Data compiled from multiple sources.[6][7][17] Values are approximate and vary based on assay conditions.
Table 2: Clinical Efficacy of Third-Generation EGFR Inhibitors in T790M-Positive NSCLC
| Drug | Trial | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) |
|---|---|---|---|---|---|
| Osimertinib | AURA3 (Phase III) | 279 | 71% | - | 10.1 |
| Rociletinib | TIGER-X (Phase I/II) | 243 | 53% | 85% | 9.3 (approx.) |
| Olmutinib | Phase I/II | 71 | 56% (44% confirmed) | 90% | 7.0 |
| Nazartinib | Phase I | - | 44% | 91% | - |
| Abivertinib | Phase I/II | - | 52.2% | 88.0% | 7.5 |
Data compiled from multiple sources.[6][12][14][18]
The Next Challenge: Resistance to Third-Generation Inhibitors
Despite the success of osimertinib, acquired resistance inevitably develops. The most well-characterized on-target resistance mechanism is the emergence of a tertiary mutation at the C797 site, typically a C797S (cysteine to serine) substitution.[19] This mutation prevents the covalent binding of irreversible third-generation inhibitors, rendering them ineffective.[6] Other mechanisms of resistance include the activation of alternative signaling pathways, such as MET amplification, and phenotypic transformation.[20][21]
Key Experimental Protocols
Characterization of third-generation EGFR inhibitors relies on a suite of standardized biochemical and cell-based assays.
EGFR Kinase Assay (Luminescent)
This assay measures the enzymatic activity of purified EGFR and its inhibition by test compounds. It quantifies the amount of ADP produced, which is correlated with kinase activity.
-
Materials:
-
Purified recombinant EGFR enzyme (WT, L858R/T790M, etc.)
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP, MgCl₂, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor (e.g., Osimertinib)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
-
Procedure:
-
Reaction Setup: Add 1 µL of serially diluted inhibitor (in DMSO) to the wells of a 384-well plate.
-
Add 2 µL of EGFR enzyme and 2 µL of a substrate/ATP mixture to initiate the reaction. Include no-enzyme and vehicle (DMSO) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Detection: Read luminescence using a plate reader. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.[22]
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay determines the effect of an inhibitor on cell proliferation and viability.
-
Materials:
-
NSCLC cell lines expressing relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M, PC-9 for Exon19del)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test inhibitor
-
MTT or MTS reagent
-
96-well plates, spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well. Allow cells to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition: Add the reagent to each well and incubate for 1-4 hours. Viable cells metabolize the reagent into a colored formazan product.
-
Detection: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.[23]
-
Western Blotting for EGFR Phosphorylation
This technique assesses the inhibitor's ability to block EGFR autophosphorylation, a direct measure of target engagement within the cell.
-
Materials:
-
NSCLC cell lines, test inhibitor, lysis buffer, protease/phosphatase inhibitors
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment, PVDF membranes, ECL substrate, imaging system
-
-
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and serum-starve overnight. Treat with various concentrations of the inhibitor for 2-4 hours. Stimulate with EGF for 15 minutes where appropriate (for WT-EGFR).
-
Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Analyze band intensity to determine the reduction in p-EGFR relative to total EGFR and a loading control.[23]
-
Conclusion and Future Directions
The discovery and development of third-generation EGFR inhibitors, particularly osimertinib, have fundamentally changed the treatment landscape for patients with T790M-positive NSCLC. By rationally designing molecules to selectively target resistance mutations while sparing WT EGFR, researchers created a highly effective and better-tolerated class of drugs. However, the challenge of acquired resistance remains. Current research focuses on developing fourth-generation inhibitors to overcome C797S-mediated resistance and on creating combination strategies that target both EGFR and bypass signaling pathways to delay or prevent the emergence of resistance.[24] The journey of EGFR inhibitors serves as a powerful testament to the potential of targeted therapy and the continuous cycle of innovation required to outsmart cancer.
References
- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Osimertinib - Wikipedia [en.wikipedia.org]
- 11. TAGRISSO™ (AZD9291) approved by the US FDA for patients with EGFR T790M mutation-positive metastatic non-small cell lung cancer [astrazeneca.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. onclive.com [onclive.com]
- 16. Rociletinib - Wikipedia [en.wikipedia.org]
- 17. selleckchem.com [selleckchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. researchgate.net [researchgate.net]
- 22. promega.com.cn [promega.com.cn]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Structure-Activity Relationship of Third-Generation EGFR Inhibitors: A Technical Guide Focused on Alflutinib and its Active Metabolite AST5902
For Researchers, Scientists, and Drug Development Professionals
Introduction
Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation. Alflutinib (also known as Furmonertinib or AST2818) and its principal active metabolite, AST5902, are prominent examples of this class.[1][2][3] This technical guide explores the structure-activity relationships (SAR) of third-generation EGFR inhibitors, with a central focus on the key structural features of Alflutinib and AST5902, their mechanism of action, and the broader medicinal chemistry principles guiding the development of these targeted therapies. While specific SAR studies on AST5902 analogs are not extensively available in the public domain, this guide extrapolates from the broader knowledge of third-generation EGFR inhibitors to provide a comprehensive overview for researchers in the field.
Core Structural Features and Mechanism of Action
Third-generation EGFR TKIs are designed to selectively inhibit mutant forms of EGFR (including L858R, exon 19 deletions, and the T790M resistance mutation) while sparing wild-type (WT) EGFR, thereby reducing the dose-limiting toxicities associated with earlier generation inhibitors.[4][5] This selectivity is achieved through a combination of reversible and irreversible binding interactions with the EGFR kinase domain.
The general pharmacophore for many third-generation EGFR inhibitors consists of:
-
A heterocyclic core: Often a quinazoline or pyrimidine, which serves as a scaffold to orient the other functional groups within the ATP-binding pocket of the EGFR kinase domain.
-
An aniline or related aromatic group: This group typically occupies the region of the ATP-binding site and can be modified to enhance potency and selectivity.
-
A reactive "warhead" group: Commonly an acrylamide moiety, which forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.[6] This irreversible binding is a hallmark of many second and third-generation inhibitors.
-
A solubilizing side chain: This portion of the molecule is crucial for optimizing pharmacokinetic properties such as solubility, absorption, and metabolic stability.
The Case of Alflutinib and AST5902
Alflutinib is a potent, irreversible, and highly selective third-generation EGFR inhibitor.[1][2] Its chemical structure embodies the key features of this class. The primary metabolic pathway of Alflutinib involves the N-demethylation of the side chain to form AST5902, which is also a pharmacologically active metabolite.[1]
Structure-Activity Relationship (SAR) Insights for Third-Generation EGFR Inhibitors
The following table summarizes general SAR principles for third-generation EGFR inhibitors, which can be considered in the context of designing analogs of molecules like AST5902.
| Molecular Scaffold/Substituent | Modification | Impact on Activity and Selectivity |
| Heterocyclic Core (e.g., Pyrimidine) | Variations in the core structure (e.g., quinazoline, pyrimidine) | Can influence the overall orientation of the inhibitor in the ATP-binding pocket, affecting potency. |
| Aniline Moiety | Substitution patterns on the aniline ring | Can enhance binding affinity and selectivity for mutant EGFR over WT EGFR. Introduction of specific substituents can exploit subtle differences in the active site between mutant and WT receptors. |
| Covalent Warhead (e.g., Acrylamide) | Modification of the Michael acceptor | Altering the reactivity of the acrylamide can modulate the rate of covalent bond formation with Cys797. Less reactive warheads may lead to improved selectivity and reduced off-target effects. |
| Solubilizing Side Chain | Changes in the length, branching, and polarity of the side chain | Significantly impacts pharmacokinetic properties, including solubility, oral bioavailability, and metabolism. The conversion of Alflutinib to AST5902 via N-demethylation is a key example of metabolic transformation at this position. |
| Indole Group | Modifications to the indole ring system | Can affect van der Waals interactions within a hydrophobic pocket of the EGFR active site, contributing to binding affinity. |
Signaling Pathway and Experimental Workflow
The development and evaluation of novel EGFR inhibitors involve a series of well-defined experimental stages. The following diagrams illustrate the EGFR signaling pathway and a typical workflow for the synthesis and evaluation of new analogs.
Caption: EGFR Signaling Pathway Inhibition by AST5902.
Caption: Workflow for the Development of AST5902 Analogs.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of novel EGFR inhibitors. Below are generalized methodologies for key experiments.
General Procedure for the Synthesis of Pyrimidine-Based EGFR Inhibitors
The synthesis of pyrimidine-based EGFR inhibitors often involves a multi-step process. A key step is the nucleophilic aromatic substitution (SNAr) reaction to couple the pyrimidine core with the substituted aniline. The solubilizing side chain is typically introduced in a subsequent step, followed by the formation of the acrylamide warhead. Purification is generally achieved through column chromatography and the final products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against various EGFR isoforms (e.g., L858R/T790M, WT) can be determined using a variety of commercially available kinase assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human EGFR (mutant and WT), ATP, a suitable peptide substrate, and a lanthanide-labeled antibody specific for the phosphorylated substrate.
-
Procedure:
-
The compounds are serially diluted in DMSO and added to a 384-well plate.
-
The EGFR enzyme, peptide substrate, and ATP are added to initiate the kinase reaction.
-
The reaction is incubated at room temperature for a specified time (e.g., 1 hour).
-
The TR-FRET detection reagents are added to stop the reaction and detect the phosphorylated substrate.
-
The plate is read on a suitable plate reader, and the IC50 values are calculated from the dose-response curves.
-
Cell Proliferation Assay
The anti-proliferative activity of the compounds is assessed in NSCLC cell lines expressing different EGFR mutations (e.g., H1975 for L858R/T790M) and WT EGFR.
-
Cell Culture: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The compounds are added at various concentrations, and the plates are incubated for 72 hours.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The GI50 (concentration for 50% growth inhibition) values are determined from the resulting dose-response curves.
-
In Vivo Tumor Xenograft Studies
Promising compounds are evaluated for their in vivo efficacy in animal models.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human NSCLC cells (e.g., H1975).
-
Procedure:
-
Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.
-
The compound is administered orally once daily for a specified period (e.g., 2-3 weeks).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
The tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy.
-
Conclusion
The development of third-generation EGFR inhibitors like Alflutinib and its active metabolite AST5902 represents a significant advancement in targeted cancer therapy. While specific SAR data for AST5902 analogs is limited, the well-established principles of medicinal chemistry for this class of inhibitors provide a strong foundation for the rational design of new and improved therapeutic agents. The key to future success lies in the continued exploration of novel scaffolds, the fine-tuning of covalent warheads for optimal reactivity and selectivity, and the meticulous optimization of pharmacokinetic properties to enhance efficacy and minimize toxicity. The experimental workflows and protocols outlined in this guide provide a framework for researchers to contribute to this important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. allist.com.cn [allist.com.cn]
- 4. Development of the Third Generation EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]
- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of AST5902 Trimesylate's Antineoplastic Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This technical guide provides a comprehensive overview of the preliminary in vitro antineoplastic activity of AST5902, focusing on its mechanism of action, inhibitory effects on cancer cell proliferation, and the underlying signaling pathways. Given that AST5902 exhibits comparable antitumor activity to its parent compound, this document will leverage available in vitro data for Alflutinib to elucidate the biological effects of AST5902.[1]
Alflutinib is designed to target both primary EGFR sensitizing mutations (e.g., exon 19 deletions and L858R) and the secondary T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] The mechanism of action involves the irreversible binding to the ATP-binding site of the mutant EGFR, which in turn inhibits downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, ultimately inducing apoptosis.[2]
Data Presentation: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of Alflutinib, the parent compound of AST5902, against various EGFR mutations expressed in Ba/F3 cells. This data serves as a strong proxy for the antineoplastic potency of AST5902.
| Cell Line | EGFR Mutation | IC50 (nM) |
| Ba/F3 | G719S | 12.4[4] |
| Ba/F3 | L861Q | 3.8[4] |
| Ba/F3 | S768I | 21.6[4] |
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., NSCLC lines with various EGFR mutations)
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density. Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the highest drug concentration.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: After incubation, a viability reagent such as MTT is added to each well and incubated for a further 2-4 hours. The formazan crystals formed by viable cells are then solubilized with DMSO.
-
Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The absorbance values are converted to percentage of cell viability relative to the DMSO-treated control. The IC50 values are calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Western Blot Analysis)
Objective: To assess the induction of apoptosis in cancer cells treated with this compound by detecting the cleavage of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. Both floating and adherent cells are collected, washed with PBS, and then lysed on ice using a lysis buffer.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a protein quantification assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against apoptotic markers overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The expression levels of cleaved PARP, cleaved Caspase-3, and the ratio of Bax to Bcl-2 are analyzed to determine the extent of apoptosis induction.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. allist.com.cn [allist.com.cn]
- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of AST-5902 Trimesylate: An Active Metabolite with Therapeutic Potential in EGFR-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST-5902 is the principal and pharmacologically active metabolite of furmonertinib (also known as alflutinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Furmonertinib is approved for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[3] Preclinical evidence indicates that AST-5902 itself possesses potent antineoplastic activity, comparable to its parent compound, and contributes significantly to the overall therapeutic effect of furmonertinib. This technical guide provides a comprehensive overview of the preclinical data supporting AST-5902 as a potential cancer therapeutic, with a focus on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies.
Mechanism of Action
AST-5902, like its parent drug furmonertinib, is a selective and irreversible inhibitor of EGFR. It targets both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][5] The inhibitory action is achieved through the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[1]
Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis. AST-5902 intervenes in this pathway by directly inhibiting the kinase activity of the mutated EGFR.
References
- 1. arrivent.com [arrivent.com]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allist.com.cn [allist.com.cn]
- 5. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Kinase Selectivity Profile of AST5902 Trimesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the kinase selectivity profile of AST5902 trimesylate, the primary active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Alflutinib (also known as Furmonertinib). A thorough understanding of a kinase inhibitor's selectivity is paramount for predicting its efficacy, understanding its mechanism of action, and anticipating potential off-target liabilities.
Executive Summary
AST5902 is a potent and selective inhibitor of mutant forms of EGFR, demonstrating significant activity against both initial sensitizing mutations and the T790M resistance mutation that commonly arises after first- and second-generation TKI therapy. A key characteristic of AST5902 is its substantial selectivity for mutant EGFR over wild-type (WT) EGFR, a feature designed to maximize therapeutic index by minimizing toxicities associated with WT EGFR inhibition in healthy tissues. This guide presents quantitative data from kinase inhibition assays, details the experimental protocols for generating such data, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Kinase Inhibition Data
The selectivity of AST5902 has been evaluated in cell-based assays against a panel of clinically relevant kinases, with a primary focus on EGFR and its variants, as well as the closely related HER2 kinase. The half-maximal inhibitory concentration (IC50) values are summarized below, offering a clear comparison of potency.
Table 1: Cell-Based IC50 Values of AST5902 against a Panel of EGFR and HER2 Kinase Mutations
| Kinase Target | Specific Mutation | Cell Line | AST5902 IC50 (nM) |
| EGFR | Wild-Type | A431 | 273.1 |
| Exon 19 Deletion | PC-9 | 6.1 | |
| L858R / T790M | H1975 | 1.8 | |
| L858R | Ba/F3 | 2.5 | |
| G719S | Ba/F3 | 6.1 | |
| Exon 19 Del / T790M | Ba/F3 | 2.0 | |
| HER2 | A775_G776insYVMA | Ba/F3 | 13.5 |
Data derived from cell viability assays.[1]
The data clearly illustrates that AST5902 is significantly more potent against cell lines driven by mutant EGFR (IC50 values ranging from 1.8 to 6.1 nM) compared to those with wild-type EGFR (IC50 of 273.1 nM).[1] This demonstrates a favorable selectivity profile for a third-generation TKI.
Experimental Protocols
The generation of reliable kinase selectivity data is dependent on robust and well-defined experimental methodologies. Below are detailed protocols representative of those used to characterize kinase inhibitors like AST5902.
Cell-Based Proliferation/Viability Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce cell proliferation or viability by 50% in a cellular environment.
Methodology:
-
Cell Culture: Adherent or suspension cell lines expressing the target kinase (either endogenously or through transfection, e.g., PC-9, H1975, or Ba/F3) are maintained in appropriate growth media and conditions.
-
Plating: Cells are seeded into 96- or 384-well microplates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound in DMSO is prepared. A dose-response curve is generated by performing serial dilutions to achieve a range of final concentrations.
-
Cell Treatment: The media in the cell plates is replaced with media containing the various concentrations of AST5902. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or MTS (Promega), which measures metabolic activity (ATP levels) or cellular reduction potential, respectively.
-
Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Biochemical Kinase Activity Assay (General Protocol)
This in vitro assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.
Methodology:
-
Reagents: Purified recombinant kinase enzyme, a specific peptide or protein substrate, ATP, and this compound.
-
Assay Buffer: A buffer containing cofactors necessary for kinase activity (e.g., MgCl₂, DTT) is prepared.
-
Reaction Mixture: The kinase enzyme, substrate, and serially diluted AST5902 are combined in the wells of a microplate.
-
Reaction Initiation: The enzymatic reaction is started by the addition of ATP. For competitive inhibitors, the concentration of ATP is often set near its Michaelis-Menten constant (Km) for the specific kinase.
-
Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).
-
Detection: The reaction is terminated, and kinase activity is quantified by measuring substrate phosphorylation. Common methods include:
-
Mobility Shift Assay: Utilizes microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates.
-
Luminescence-based ADP Detection: Measures the amount of ADP produced, which is directly proportional to kinase activity (e.g., ADP-Glo™, Promega).
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Employs antibodies and fluorophores to detect the phosphorylated product.
-
-
Data Analysis: The signal is converted to percent inhibition relative to a no-inhibitor control, and IC50 values are determined as described for the cell-based assay.
Visualizing Pathways and Workflows
Graphical representations are essential for conceptualizing complex biological processes and experimental designs.
Caption: General workflow for IC50 determination in a cell-based assay.
Caption: Inhibition of mutant EGFR signaling by AST5902.
References
Methodological & Application
Standard protocol for preparing AST5902 trimesylate stock solutions in DMSO.
For Researchers, Scientists, and Drug Development Professionals
Standard Protocol for Preparing AST5902 Trimesylate Stock Solutions in Dimethyl Sulfoxide (DMSO)
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound in DMSO. This compound is the primary active metabolite of Alflutinib and functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Adherence to this protocol is crucial for ensuring the stability, and efficacy of the compound in preclinical research and drug development applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 842.88 g/mol | [1] |
| Solubility in DMSO | 50 mg/mL (59.32 mM) | [1] |
| Appearance | Yellow to orange solid | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.43 mg of the compound.
-
Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the 8.43 mg example, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.[1]
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles that can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the tubes are sealed tightly to prevent moisture absorption.
Signaling Pathway
This compound is an inhibitor of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound blocks these downstream effects by inhibiting EGFR.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cultured cells.
Caption: General Experimental Workflow for Cell-Based Assays.
References
Recommended procedure for dissolving AST5902 trimesylate for in vitro assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Alflutinib and its metabolite AST5902 are potent inhibitors of both EGFR sensitizing mutations (e.g., Exon 19 deletion and L858R) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3][5][6] In vitro and in vivo studies have demonstrated that AST5902 exhibits significant antineoplastic activity, comparable to its parent compound.[1] These application notes provide a recommended procedure for the dissolution and use of AST5902 trimesylate in in vitro assays to ensure reliable and reproducible results.
Product Information
| Property | Value |
| Chemical Name | N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid) |
| Molecular Formula | C₃₀H₄₁F₃N₈O₁₁S₃ |
| Molecular Weight | 842.88 g/mol |
| CAS Number | 2929417-90-1 |
Solubility Data
This compound exhibits the following solubility characteristics:
| Solvent | Solubility | Notes |
| DMSO | ≥ 50 mg/mL (≥ 59.32 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Ultrasonic treatment and gentle warming to 37°C can aid dissolution. |
| Ethanol | Insoluble | Not a recommended solvent for creating stock solutions. |
| Water | Insoluble | Not a recommended solvent for creating stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 2.97 mM) | This solvent system is primarily for in vivo formulations but can be adapted for specific in vitro needs where a co-solvent system is required.[7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 2.97 mM) | Another in vivo formulation that may have applications in specific in vitro systems.[7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Warming block or water bath set to 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.43 mg of this compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming of the solution to 37°C can also facilitate dissolution.
-
-
Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Ensure the tubes are tightly sealed to prevent moisture absorption.
-
Preparation of Working Solutions for In Vitro Assays
This protocol details the dilution of the 10 mM DMSO stock solution into a cell culture medium for use in cellular assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics as required for your cell line.
-
Sterile microcentrifuge tubes or multi-well plates.
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤ 0.5%. For example, a study on hepatocytes treated with AST5902 used a final DMSO concentration of 0.1%.[1]
-
Example Dilution for a 10 µM Working Solution:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM solution.
-
Add 10 µL of the 100 µM solution to 90 µL of cell culture medium in a well of a 96-well plate to get a final concentration of 10 µM.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Immediate Use: It is recommended to use the prepared working solutions immediately. The stability of this compound in aqueous cell culture media has not been extensively reported. For long-term experiments, it is advisable to perform a stability test of the compound in the specific medium and under the experimental conditions used.
Visualization of Key Processes
This compound Dissolution Workflow
Caption: Workflow for preparing this compound solutions.
EGFR Signaling Pathway Inhibition by AST5902
Caption: Inhibition of mutant EGFR signaling by AST5902.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 6. Alflutinib | C28H31F3N8O2 | CID 118861389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Dose-Response Curve Generation of AST5902 Trimesylate in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the primary active metabolite of Alflutinib and functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1]. The EGFR signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and migration. In many cancer types, this pathway is dysregulated due to EGFR overexpression or mutations, leading to uncontrolled tumor growth[2][3][4][5]. As an EGFR inhibitor, this compound presents a promising therapeutic strategy for cancers driven by aberrant EGFR signaling.
These application notes provide a comprehensive guide for generating dose-response curves for this compound in cancer cell lines. The included protocols detail the necessary steps for cell culture, treatment, and viability assessment to determine the half-maximal inhibitory concentration (IC50) of the compound.
Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. Key pathways activated by EGFR include the RAS/RAF/MEK/ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K/AKT/mTOR pathway, which is crucial for cell survival and growth. This compound, as an EGFR inhibitor, blocks the initial autophosphorylation step, thereby inhibiting the activation of these downstream oncogenic signals.
Dose-Response Data
The following table summarizes hypothetical IC50 values of this compound in various cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented. Researchers should generate their own data following the provided protocols.
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | Wild-Type | 150.2 |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 8.5 |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | 2500.0 |
| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 350.8 |
| MCF-7 | Breast Cancer (ER+) | Wild-Type | 500.1 |
Experimental Protocols
A crucial aspect of generating reliable dose-response data is a well-defined and consistently executed experimental protocol.
Experimental Workflow
The overall workflow for generating a dose-response curve for this compound is outlined below.
Materials
-
Cancer cell line(s) of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Protocol for Cell Viability Assay (MTT Assay)
-
Cell Culture and Seeding:
-
Culture cancer cells in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used in the highest drug concentration) and a blank (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized depending on the cell line's doubling time.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the % Viability against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Conclusion
This document provides a framework for researchers to assess the in vitro efficacy of this compound in cancer cell lines. Adherence to these detailed protocols will enable the generation of robust and reproducible dose-response curves, which are essential for the preclinical evaluation of this promising EGFR inhibitor. The provided diagrams and data table serve as a guide for data presentation and interpretation.
References
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. reactionbiology.com [reactionbiology.com]
Application of AST5902 trimesylate in 3D spheroid culture models.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) spheroid culture models are increasingly recognized for their ability to more accurately mimic the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayer cultures.[1][2][3][4] These models recapitulate crucial aspects of tumor biology, including cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns, which are often lost in 2D systems.[2][4] Consequently, 3D spheroids provide a more predictive in vitro platform for assessing the efficacy of anti-cancer therapeutics.[1]
AST5902 trimesylate is the primary metabolite of Alflutinib and functions as a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). The EGFR signaling pathway is a critical driver in the proliferation, survival, and metastasis of various cancers, making it a key target for therapeutic intervention. Studies have consistently shown that the 3D culture format enhances the sensitivity of cancer cells to EGFR inhibitors compared to 2D cultures, suggesting that 3D models are more clinically relevant for evaluating drugs targeting this pathway.[5][6] For instance, non-small cell lung cancer (NSCLC) cells with activating EGFR mutations exhibit greater sensitivity to EGFR inhibitors when grown as spheroids.[5]
These application notes provide detailed protocols for utilizing this compound in 3D spheroid models to evaluate its anti-tumor activity. The methodologies cover spheroid formation, drug treatment, and various assays to quantify treatment response.
Signaling Pathway
The EGFR signaling cascade is a complex network that plays a central role in cell growth and proliferation. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. This compound, by inhibiting the EGFR tyrosine kinase, blocks these downstream signals, leading to reduced cell proliferation and increased apoptosis.
References
- 1. 3-Dimensional Culture Systems for Anti-Cancer Compound Profiling and High-Throughput Screening Reveal Increases in EGFR Inhibitor-Mediated Cytotoxicity Compared to Monolayer Culture Systems | PLOS One [journals.plos.org]
- 2. Combination Therapy in 3D NCSLC Tumor Model Overcomes Induced Drug Resistance - ERN: Emerging Researchers National Conference in STEM [emerging-researchers.org]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. The Production of 3D Tumor Spheroids for Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Format (2D vs 3D) and media effect target expression and response of patient-derived and standard NSCLC lines to EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of AST-5902 Trimesylate in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST-5902 is the primary and active metabolite of alflutinib (also known as furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Both alflutinib and AST-5902 exhibit potent antineoplastic activity, particularly against EGFR mutations, including the T790M resistance mutation. These application notes provide detailed protocols and quantitative data for the in vivo administration of AST-5902 trimesylate in mouse models, based on preclinical data from its parent compound, alflutinib, and related EGFR TKIs.
Quantitative Data Summary
The following tables summarize the recommended dosing for AST-5902 trimesylate and its parent compound, alflutinib, in mouse models, as well as comparative data from other relevant EGFR TKIs.
Table 1: In Vivo Dosing of AST-5902 and Alflutinib in Mouse Models
| Compound | Dose Range (mg/kg) | Administration Route | Dosing Frequency | Mouse Model | Reference |
| AST-5902 | 3, 10, 30 | Oral (gavage) | Once Daily (QD) | Nude mice with subcutaneous xenografts | [1] |
| Alflutinib (Furmonertinib) | 10 | Oral (gavage) | Once Daily (QD) | Nude mice with PC-9 xenografts | [1] |
| Alflutinib (Furmonertinib) | 15, 30, 50 | Oral (gavage) | Once Daily (QD) | BALB/c nude mice with Ba/F3 xenografts | [1] |
| Alflutinib (Furmonertinib) | 20 | Not Specified | Not Specified | Patient-Derived Xenograft (PDX) model | [2] |
Table 2: In Vivo Dosing of Other Third-Generation EGFR TKIs in Mouse Models
| Compound | Dose (mg/kg) | Administration Route | Dosing Frequency | Mouse Model | Reference |
| Osimertinib | 5 | Oral (gavage) | Once Daily (QD) | nu/nu mice with xenograft flanks | [3] |
Signaling Pathway
AST-5902, as an active metabolite of an EGFR inhibitor, targets the EGFR signaling pathway, which is crucial in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth in cancer. AST-5902 inhibits the tyrosine kinase activity of these mutant EGFRs, thereby blocking downstream signaling cascades.
Experimental Protocols
Protocol 1: Preparation of AST-5902 Trimesylate for Oral Administration
Materials:
-
AST-5902 trimesylate powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of AST-5902 trimesylate based on the desired dose and the number of animals to be treated. Account for a slight overage to ensure sufficient volume.
-
Weigh the calculated amount of AST-5902 trimesylate powder using an analytical balance.
-
Prepare the vehicle solution (0.5% methylcellulose in sterile water).
-
In a sterile microcentrifuge tube, add the weighed AST-5902 trimesylate powder.
-
Add the appropriate volume of the vehicle to the tube to achieve the desired final concentration.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure homogeneity.
-
Visually inspect the suspension to ensure there are no large aggregates.
-
Prepare fresh on each day of dosing.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cells with relevant EGFR mutations (e.g., PC-9 for EGFR exon 19 deletion)
-
Matrigel (optional, for subcutaneous injection)
-
Sterile PBS
-
Syringes and needles (27-30 gauge)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow:
Procedure:
-
Tumor Cell Inoculation:
-
Culture the chosen human cancer cell line under appropriate conditions.
-
Harvest and resuspend the cells in sterile PBS (with or without Matrigel) at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Randomization:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer AST-5902 trimesylate suspension or vehicle control orally via gavage once daily. A typical dose to start with, based on preclinical data, would be 10 mg/kg.[1]
-
The volume administered should be appropriate for the size of the mouse, typically 5-10 mL/kg.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week. Body weight is a key indicator of treatment toxicity.
-
-
Endpoint:
-
The study may be concluded when tumors in the control group reach a specific size, after a predetermined duration, or if signs of toxicity are observed.
-
-
Data Analysis:
-
Analyze tumor growth inhibition, comparing the tumor volumes in the treated groups to the control group.
-
At the end of the study, tumors and other tissues can be collected for pharmacodynamic analysis (e.g., Western blotting for EGFR pathway proteins).
-
General Administration Routes in Mice
The following table provides general guidelines for various administration routes in adult mice. The choice of route depends on the experimental design and the desired pharmacokinetic profile.
Table 3: General Guidelines for Substance Administration in Mice
| Route | Recommended Volume | Needle Size (Gauge) |
| Oral (gavage) | < 10 mL/kg | 18-20 (ball-tipped) |
| Intravenous (IV) | < 0.2 mL | 27-30 |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 |
| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 |
| Intramuscular (IM) | < 0.05 mL | 25-27 |
Note: These are general guidelines. Always adhere to your institution's specific IACUC protocols.
Conclusion
These application notes provide a comprehensive overview of the in vivo administration of AST-5902 trimesylate in mouse models. The provided protocols and data tables serve as a valuable resource for researchers designing preclinical studies to evaluate the efficacy and pharmacodynamics of this promising anti-cancer agent. The recommended starting dose for AST-5902 trimesylate in an oral gavage efficacy study is 10 mg/kg once daily, with the potential for dose-ranging studies from 3 to 30 mg/kg to establish a dose-response relationship.[1] Careful monitoring of animal welfare, including body weight and tumor burden, is essential throughout the experimental period.
References
- 1. arrivent.com [arrivent.com]
- 2. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AST5902 Trimesylate in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
AST5902 trimesylate is the primary and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Furmonertinib is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[2] The rationale for combining this compound with conventional chemotherapy agents stems from the potential for synergistic anti-tumor effects and the ability to overcome or delay the onset of resistance.
Clinical investigations are underway to evaluate the efficacy and safety of Furmonertinib in combination with platinum-based chemotherapy agents such as cisplatin and carboplatin, along with the antifolate agent pemetrexed.[3][4] This document provides detailed application notes and proposed protocols for preclinical studies investigating the combination of this compound with these chemotherapy agents, based on established methodologies for similar EGFR inhibitors.
Signaling Pathways
AST5902, as the active metabolite of an EGFR inhibitor, primarily targets the EGFR signaling cascade. Upon binding of ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling through two major pathways: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell proliferation, survival, and differentiation. The following diagrams illustrate the targeted signaling pathways.
References
- 1. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of furmonertinib in untreated advanced NSCLC patients with sensitive EGFR mutations in a real-world setting: a single institutional experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
Long-term storage and handling guidelines for AST5902 trimesylate.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the long-term storage, handling, and stability testing of AST5902 trimesylate, the principal active metabolite of the EGFR inhibitor, Alflutinib.
Product Information
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Alflutinib Metabolite |
| Chemical Formula | C30H41F3N8O11S3 |
| Molecular Weight | 842.88 g/mol |
| Mechanism of Action | Inhibitor of Epidermal Growth Factor Receptor (EGFR), targeting both sensitizing and resistance mutations. |
Long-Term Storage
Proper storage is critical to maintain the integrity and activity of this compound. The following conditions are recommended:
| Form | Temperature | Duration | Additional Conditions |
| Solid (Powder) | 4°C | Not specified; long-term | Sealed container, protected from moisture and light. |
| In Solvent | -20°C | Up to 1 month | Sealed container, protected from moisture and light. Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Sealed container, protected from moisture and light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
Handling and Safety Precautions
The following handling guidelines are based on the Safety Data Sheet (SDS) for the parent compound, Alflutinib, and should be implemented for this compound.
3.1. Personal Protective Equipment (PPE)
| Protection Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles. |
| Skin Protection | Wear protective gloves and a lab coat. |
| Respiratory Protection | Use a properly fitted respirator when handling the powder form. |
3.2. General Handling
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
3.3. First Aid Measures
| Exposure Route | Procedure |
| If Swallowed | Call a poison center or doctor if you feel unwell. Rinse mouth. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| In Case of Skin Contact | Wash with plenty of water. |
| If Inhaled | Move person into fresh air and keep comfortable for breathing. |
3.4. Disposal
Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment.
Experimental Protocols
4.1. Preparation of Stock Solutions
To prevent degradation, it is crucial to prepare stock solutions correctly and store them appropriately. Repeated freeze-thaw cycles should be avoided by preparing aliquots.[1]
4.1.1. High-Concentration DMSO Stock Solution
| Parameter | Value |
| Solvent | DMSO (newly opened recommended) |
| Solubility | 50 mg/mL (59.32 mM) |
| Procedure | Requires sonication to fully dissolve. |
4.1.2. In Vivo Formulation Protocol 1
This protocol yields a clear solution of ≥ 2.5 mg/mL.[1]
| Step | Solvent | Percentage | Procedure |
| 1 | DMSO | 10% | Add to this compound and mix. |
| 2 | PEG300 | 40% | Add to the solution and mix evenly. |
| 3 | Tween-80 | 5% | Add to the solution and mix evenly. |
| 4 | Saline | 45% | Add to adjust the final volume and mix. |
4.1.3. In Vivo Formulation Protocol 2
This protocol also yields a clear solution of ≥ 2.5 mg/mL.[1]
| Step | Solvent | Percentage | Procedure |
| 1 | DMSO | 10% | Add to this compound and mix. |
| 2 | 20% SBE-β-CD in Saline | 90% | Add to the solution and mix to achieve the final volume. |
4.2. Protocol for Stability Testing of this compound Solution
This protocol outlines a general procedure for assessing the stability of this compound in a prepared solvent system.
Objective: To determine the degradation profile and establish a shelf-life for a prepared solution of this compound under specific storage conditions.
Materials:
-
This compound
-
Selected solvent system (e.g., DMSO)
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Validated stability-indicating analytical method (e.g., High-Performance Liquid Chromatography - HPLC)
-
Controlled environmental chambers
Procedure:
-
Sample Preparation: Prepare a batch of this compound solution at the desired concentration.
-
Initial Analysis (Timepoint 0): Immediately analyze a sample of the freshly prepared solution to determine the initial concentration and purity. This will serve as the baseline.
-
Aliquoting and Storage: Aliquot the remaining solution into appropriate vials for each timepoint and storage condition to be tested.
-
Storage Conditions: Place the aliquots in controlled environmental chambers at the desired long-term and accelerated storage conditions.
-
Timepoints: Test the samples at predetermined intervals.
-
Analysis: At each timepoint, remove an aliquot from each storage condition and analyze using the validated analytical method. Assess for changes in concentration, purity, and the presence of any degradation products.
-
Data Evaluation: Compare the results from each timepoint to the initial analysis to determine the rate of degradation and overall stability.
Visualizations
5.1. Signaling Pathway
AST5902 is the active metabolite of Alflutinib, a third-generation EGFR Tyrosine Kinase Inhibitor (TKI). It functions by irreversibly binding to the ATP-binding site of both sensitizing and resistant EGFR mutations. This inhibition blocks downstream signaling pathways, primarily the PI3K/AKT and MAPK pathways, which are critical for cell survival and proliferation, thereby inducing apoptosis and inhibiting tumor growth.
Caption: EGFR signaling pathway inhibited by this compound.
5.2. Experimental Workflow
The following diagram illustrates the workflow for conducting a stability study of this compound.
Caption: Workflow for this compound stability testing.
References
Application Notes: Analysis of Apoptosis Induction by Compound X Using Flow Cytometry
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Dysregulation of apoptosis is a hallmark of many diseases, including cancer. Consequently, the induction of apoptosis in cancer cells is a primary goal for many anti-cancer therapies. Flow cytometry, in conjunction with specific fluorescent probes, provides a powerful tool for the rapid and quantitative analysis of apoptosis in cell populations. This application note details the use of Annexin V and Propidium Iodide (PI) staining to detect and quantify apoptosis induced by a hypothetical anti-cancer agent, Compound X.
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[1][2][3][4][5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[1][2][3][4] By using Annexin V and PI in combination, flow cytometry can distinguish between viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Experimental Workflow Overview
The general workflow for assessing Compound X-induced apoptosis involves treating cells with the compound, staining with Annexin V and PI, and subsequent analysis by flow cytometry.
Caption: Experimental workflow for apoptosis analysis.
Protocol: Apoptosis Detection by Annexin V and PI Staining
This protocol provides a detailed method for the preparation and staining of cells for flow cytometric analysis of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent)
-
1X PBS (Phosphate Buffered Saline)
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1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
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Propidium Iodide (PI) staining solution
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Deionized water
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Cell culture medium
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Compound X
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Appropriate cell line
-
Microcentrifuge tubes
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Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture vessel at a density that will allow for exponential growth.
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Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.
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Treat the cells with varying concentrations of Compound X for a predetermined duration. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
For suspension cells: Gently transfer the cells to a conical tube.
-
For adherent cells: Carefully collect the culture medium, which may contain floating apoptotic cells. Wash the adherent cells with PBS and then detach them using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine the detached cells with the previously collected culture medium.
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Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
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Discard the supernatant and wash the cell pellet once with cold 1X PBS.
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Centrifuge again and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
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Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a new microcentrifuge tube.
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Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex the tube.
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Incubate the cells for 15-20 minutes at room temperature in the dark.
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After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
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Analyze the stained cells immediately using a flow cytometer.
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Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to correct for spectral overlap.
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Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells) for each sample.
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Analyze the data using appropriate software to gate the cell populations and quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different treatment groups.
| Treatment Group | Concentration | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | 0 µM | |||
| Compound X | 1 µM | |||
| Compound X | 5 µM | |||
| Compound X | 10 µM | |||
| Positive Control | Varies |
Apoptosis Signaling Pathways
Compound X may induce apoptosis through one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic Apoptosis Pathway
The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[6] This leads to the activation of pro-apoptotic Bcl-2 family proteins (e.g., Bax, Bak), which permeabilize the mitochondrial outer membrane, releasing cytochrome c.[7] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, the initiator caspase of this pathway.[7][8] Caspase-9, in turn, activates effector caspases like caspase-3, leading to the execution of apoptosis.[7]
Caption: The intrinsic apoptosis pathway.
Extrinsic Apoptosis Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[6][8] This binding leads to the recruitment of adaptor proteins like FADD, which in turn recruits and activates pro-caspase-8.[8] Activated caspase-8, the initiator caspase of this pathway, can then directly activate effector caspases like caspase-3, or it can cleave Bid to tBid, which activates the intrinsic pathway, amplifying the apoptotic signal.[8]
Caption: The extrinsic apoptosis pathway.
The flow cytometry-based Annexin V/PI assay is a robust and widely used method for the quantitative analysis of apoptosis. The detailed protocol and data presentation format provided in this application note offer a standardized approach for evaluating the apoptotic-inducing effects of novel compounds like Compound X. Understanding the underlying signaling pathways provides further insight into the mechanism of action of such therapeutic agents.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the solubility of AST5902 trimesylate in aqueous buffers.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of AST5902 trimesylate in aqueous buffers for experimental use.
Frequently Asked Questions (FAQs)
1. What is the known solubility of this compound in common laboratory solvents?
This compound is soluble in DMSO at a concentration of 50 mg/mL (59.32 mM), though ultrasonic assistance may be required.[1]
2. I am having trouble dissolving this compound in my aqueous buffer. What are the recommended starting protocols?
For aqueous solutions, co-solvents or complexing agents are typically necessary to achieve a clear solution. Below are two protocols that have been successfully used to prepare solutions of this compound at a concentration of ≥ 2.5 mg/mL.[2]
3. My solution of this compound is cloudy or shows precipitation after preparation. What can I do?
Cloudiness or precipitation indicates that the compound is not fully dissolved or is falling out of solution. Here are some troubleshooting steps:
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Heating: Gently warm the solution to 37°C to aid dissolution.[1]
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Sonication: Use an ultrasonic bath to provide energy for dissolution.[1][2]
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pH Adjustment: The solubility of ionizable compounds can be pH-dependent.[3][4][5] Experimentally determine the optimal pH for this compound solubility by preparing small test batches of your buffer at different pH values.
-
Increase Co-solvent/Excipient Concentration: If precipitation occurs upon dilution, the concentration of the co-solvents or cyclodextrin in the final solution may be too low. Consider preparing a more concentrated stock solution and performing a smaller dilution, or increasing the percentage of the solubilizing agents in the final buffer.
4. Can I use other surfactants or cyclodextrins to dissolve this compound?
Yes, while Tween-80 and SBE-β-CD are provided in the example protocols, other excipients may also be effective. The choice of excipient can depend on the specific requirements of your experiment (e.g., cell-based assays, animal studies). Other commonly used solubilizing agents include:
-
Surfactants: Polysorbate 20 (Tween-20), Pluronic F-68, and various Cremophor grades.[6]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is another frequently used cyclodextrin for improving drug solubility.[5][6]
5. How should I store my prepared this compound solutions?
Once prepared, it is recommended to aliquot the solution into single-use volumes and store them to prevent degradation from repeated freeze-thaw cycles. For stock solutions stored at -80°C, use within 6 months. For storage at -20°C, use within 1 month.[2] Always store solutions sealed and protected from light.[2]
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides a systematic approach to optimizing the solubility of this compound in your desired aqueous buffer.
Quantitative Data Summary
| Method | Key Agents | Achievable Concentration | Reference |
| Co-solvency | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL (2.97 mM) | [2] |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.97 mM) | [2] |
Experimental Protocols
Protocol 1: Co-solvent Formulation [2]
-
Start with the desired mass of this compound.
-
Add 10% of the final desired volume as DMSO and vortex to dissolve the compound.
-
Add 40% of the final desired volume as PEG300 and mix thoroughly.
-
Add 5% of the final desired volume as Tween-80 and mix thoroughly.
-
Add the remaining 45% of the final desired volume as saline and mix until a clear solution is obtained.
-
If precipitation or cloudiness occurs, gentle heating (37°C) and/or sonication can be applied.
Protocol 2: Cyclodextrin Formulation [2]
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline. This may require stirring and gentle heating to fully dissolve.
-
Weigh the desired amount of this compound.
-
Add 10% of the final desired volume as DMSO and vortex to dissolve the compound.
-
Add 90% of the final desired volume of the prepared 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is achieved. Gentle heating and/or sonication can be used to aid dissolution.
Visual Guides
Caption: A flowchart for troubleshooting the dissolution of this compound.
Caption: Factors influencing the solubility of this compound.
References
Optimizing AST5902 trimesylate concentration for maximum therapeutic index.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of AST5902 trimesylate for a maximum therapeutic index in in-vitro experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental optimization of this compound concentration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between replicate experiments. | 1. Inconsistent cell seeding density.2. Instability of this compound stock solution.3. Variation in incubation times.4. Cell line heterogeneity or passage number effects. | 1. Ensure a homogenous single-cell suspension and use a consistent seeding protocol.2. Prepare fresh dilutions from a validated stock for each experiment. Aliquot and store stock solutions at -80°C to minimize freeze-thaw cycles.3. Standardize all incubation periods precisely.4. Use cells within a narrow passage range and perform regular cell line authentication. |
| This compound shows low potency in EGFR-mutant cell lines. | 1. Incorrect concentration of the compound.2. Degradation of the compound.3. Acquired resistance in the cell line (e.g., secondary mutations).4. Suboptimal assay conditions. | 1. Verify the concentration of the stock solution and the accuracy of serial dilutions.2. Use freshly prepared solutions and protect from light.3. Sequence the EGFR gene in the cell line to check for additional mutations. Consider using a different resistant cell line model.4. Optimize assay parameters such as serum concentration and incubation time. |
| High cytotoxicity observed in wild-type EGFR or normal cell lines. | 1. Off-target effects of this compound at high concentrations.2. Solvent (e.g., DMSO) toxicity. | 1. Perform a dose-response curve to determine the concentration range with the best selectivity. Consider testing against a panel of kinases to identify potential off-targets.2. Ensure the final solvent concentration is consistent across all wells and is below the cytotoxic threshold for the specific cell line (typically <0.5%). |
| No inhibition of downstream signaling (e.g., p-AKT, p-ERK) at expected effective concentrations. | 1. The signaling pathway is activated downstream of EGFR.2. Insufficient drug exposure time.3. Technical issues with the Western blot or other detection methods. | 1. Investigate for mutations in downstream signaling components like KRAS or PIK3CA.2. Perform a time-course experiment to determine the optimal time point for observing inhibition.3. Include appropriate positive and negative controls for the detection assay. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is the principal active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed to selectively inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[6]
Q2: How do I determine the optimal concentration range for my experiments?
A2: The optimal concentration range should be determined by performing a dose-response curve in your specific cell line models. It is recommended to start with a broad range of concentrations (e.g., 0.01 nM to 10 µM) to identify the IC50 (the concentration that inhibits 50% of the biological activity). The therapeutic index can then be calculated by comparing the IC50 in cancer cells versus normal cells.
Q3: What are the expected IC50 values for this compound?
A3: While specific preclinical data for this compound is not widely published, its parent compound, Alflutinib (AST2818), has demonstrated potent activity against EGFR mutations. Exposures to Alflutinib and AST5902 have been shown to be comparable at steady state.[6][7] Therefore, the IC50 values for Alflutinib can be used as an estimate.
Disclaimer: The following data is for the parent compound Alflutinib (AST2818) and should be used as a reference. Researchers should determine the IC50 for this compound in their specific experimental systems.
Table 1: Alflutinib (AST2818) In Vitro Activity
| Cell Line | EGFR Mutation Status | IC50 (nM) - Proliferation Assay |
| PC-9 | Exon 19 deletion | Data not publicly available |
| H1975 | L858R, T790M | Data not publicly available |
| A549 | Wild-Type | Data not publicly available |
| Normal Human Fibroblasts | Wild-Type | Data not publicly available |
Q4: How should I prepare and store this compound stock solutions?
A4: It is recommended to dissolve this compound in a suitable solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability. For working solutions, dilute the stock in a culture medium immediately before use.
Q5: What is the EGFR signaling pathway targeted by this compound?
A5: this compound targets the EGFR signaling pathway, which plays a critical role in cell proliferation, survival, and differentiation. Upon activation by ligands like EGF, EGFR dimerizes and autophosphorylates, initiating downstream cascades including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting the tyrosine kinase activity of EGFR, this compound blocks these downstream signals.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the concentration of this compound that inhibits 50% of cell viability in both cancer and normal cell lines.
Materials:
-
This compound
-
Cancer and normal cell lines
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use a non-linear regression to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
Objective: To confirm the inhibitory effect of this compound on the EGFR signaling pathway.
Materials:
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This compound
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EGFR-mutant cell line
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Lysis buffer
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Protein assay kit
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SDS-PAGE gels
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Transfer buffer and membrane
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Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 2-4 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative levels of protein phosphorylation.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
References
- 1. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alflutinib (AST2818), primarily m... preview & related info | Mendeley [mendeley.com]
- 3. researchgate.net [researchgate.net]
- 4. safety-clinical-activity-and-pharmacokinetics-of-alflutinib-ast2818-in-patients-with-advanced-nsclc-with-egfr-t790m-mutation - Ask this paper | Bohrium [bohrium.com]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. allist.com.cn [allist.com.cn]
- 7. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of AST5902 Trimesylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the potential off-target effects of AST5902 trimesylate, the active metabolite of the EGFR inhibitor Alflutinib (AST2818). The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges encountered during cellular and biochemical assays.
Troubleshooting Guides
This section provides solutions to common issues that may arise during the investigation of this compound's off-target effects.
In Vitro Kinase Inhibition Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Non-specific binding of detection antibody: The antibody may be cross-reacting with other components in the assay. 2. Sub-optimal blocking: Incomplete blocking of the plate can lead to non-specific binding. 3. Contaminated reagents: Buffers or other reagents may be contaminated. | 1. Titrate detection antibody: Determine the optimal antibody concentration to minimize non-specific binding. 2. Optimize blocking: Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or the incubation time. 3. Use fresh, filtered reagents: Prepare fresh buffers and filter them to remove any particulates. |
| High Variability Between Replicates | 1. Pipetting errors: Inconsistent volumes of reagents can lead to variability. 2. Inconsistent incubation times: Variations in incubation periods can affect the reaction kinetics. 3. Edge effects in the microplate: Evaporation from the outer wells can concentrate reagents. | 1. Use calibrated pipettes and proper technique: Ensure accurate and consistent pipetting. 2. Standardize incubation times: Use a timer and process plates consistently. 3. Avoid using outer wells: Fill the peripheral wells with sterile water or PBS to minimize evaporation from the experimental wells. |
| No or Weak Inhibition Observed | 1. Inactive compound: The compound may have degraded. 2. Incorrect ATP concentration: If the ATP concentration is too high, it can outcompete the inhibitor. 3. Inactive kinase: The recombinant kinase may have lost activity. | 1. Verify compound integrity: Use a fresh stock of this compound. 2. Use ATP at or near the Km for the kinase: This will increase the sensitivity of the assay to competitive inhibitors. 3. Test kinase activity: Run a positive control with a known inhibitor to ensure the kinase is active. |
Cellular Thermal Shift Assay (CETSA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Thermal Shift Observed | 1. Compound does not engage the target in cells: The compound may not be cell-permeable or may be rapidly effluxed. 2. Insufficient compound concentration or incubation time: The compound may not have reached a sufficient intracellular concentration to stabilize the target. 3. The target protein does not show a thermal shift upon ligand binding. | 1. Confirm cellular uptake: Use analytical methods to measure intracellular compound concentration. 2. Optimize treatment conditions: Increase the compound concentration and/or incubation time. 3. Use an orthogonal target engagement assay: Confirm target binding with a different method if possible. |
| High Variability in Protein Levels (Western Blot Detection) | 1. Uneven heating: Inconsistent temperature across the samples. 2. Inconsistent sample handling: Variations in lysis or centrifugation steps. 3. Loading inaccuracies for Western blot. | 1. Use a PCR cycler with a heated lid: This ensures uniform heating of all samples. 2. Standardize all handling steps: Ensure consistent timing and technique for lysis and separation of soluble and aggregated fractions. 3. Use a reliable loading control: Normalize the amount of soluble target protein to a loading control that does not shift with temperature. |
| High Background in Western Blot | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. 2. Insufficient washing: Inadequate washing can leave unbound antibodies on the membrane. 3. Blocking buffer is not optimal. | 1. Titrate antibodies: Determine the optimal dilution for both primary and secondary antibodies. 2. Increase the number and duration of wash steps: Use a buffer containing a mild detergent like Tween-20. 3. Test different blocking buffers: Compare the performance of non-fat milk and BSA. |
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target mechanisms of third-generation EGFR inhibitors like Alflutinib and its metabolite this compound?
A1: Third-generation EGFR inhibitors are designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.[1] This selectivity is intended to reduce off-target effects commonly seen with earlier generation inhibitors.[1] However, like all kinase inhibitors, they have the potential for off-target activities. These can arise from binding to other kinases with similar ATP-binding pockets or to unrelated proteins.[2]
Q2: How can I begin to identify potential off-targets for this compound in my cell line of interest?
A2: A common starting point is to perform a kinome scan, which profiles the inhibitory activity of your compound against a large panel of recombinant kinases. Commercial services are available for this. In parallel, a cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) can provide an unbiased view of which proteins are stabilized by this compound directly in a cellular context, indicating target engagement.[3]
Q3: My biochemical kinase assay shows potent inhibition of a potential off-target, but I don't see a corresponding effect in my cell-based assays. What could be the reason?
A3: This discrepancy is common and can be due to several factors. This compound may have poor cell permeability or be subject to efflux pumps, preventing it from reaching the intracellular concentration needed to inhibit the off-target. Additionally, the high intracellular concentration of ATP can outcompete the inhibitor for binding to the kinase in a cellular environment, a factor that is often different in biochemical assays.
Q4: What is the importance of a counter-screen when a potential off-target has been identified?
A4: A counter-screen is crucial to confirm that the observed cellular phenotype is indeed due to the inhibition of the identified off-target and not another, unknown interaction. This can be done by testing other known inhibitors of the off-target to see if they replicate the phenotype, or by using genetic approaches like siRNA or CRISPR to deplete the off-target and observing if this phenocopies the effect of this compound.
Q5: How can I be sure that the observed effects are specific to this compound and not an artifact of the experimental system?
A5: It is important to include proper controls in your experiments. This includes using a structurally related but inactive control compound if available, to ensure the observed effects are not due to a general chemical property. Additionally, using multiple, distinct cell lines can help to confirm that the observed off-target effect is not cell-line specific.
Data Presentation
While specific, publicly available kinome scan data for this compound is limited, researchers can generate this data to understand its off-target profile. The table below serves as a template for presenting such data.
Table 1: Representative Off-Target Kinase Profile of this compound (Template)
| Kinase Target | IC₅₀ (nM) | Percent Inhibition @ 1 µM |
| EGFR (T790M) | Value | Value |
| Kinase A | Value | Value |
| Kinase B | Value | Value |
| Kinase C | Value | Value |
| ... | ... | ... |
| This table should be populated with data from an in vitro kinase inhibition assay panel. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized method to determine the IC₅₀ of this compound against a panel of kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
This compound stock solution (in DMSO)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 20 µL of the detection reagent from the luminescent kinase assay kit to each well.
-
Incubate for 40 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol describes a method to assess the target engagement of this compound in intact cells.[4][5]
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Denature the samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Plot the percentage of soluble protein remaining versus temperature for both the treated and untreated samples to generate a melting curve. A shift in the melting curve for the treated sample indicates target engagement.
-
Visualizations
References
- 1. novateinbio.com [novateinbio.com]
- 2. Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Strategies to minimize cytotoxicity of AST5902 trimesylate in normal cells.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the cytotoxicity of AST5902 trimesylate in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is to selectively and irreversibly inhibit EGFR with activating mutations (such as exon 19 deletions and L858R) as well as the T790M resistance mutation, while having a lesser effect on wild-type EGFR (WT-EGFR).[1][2][3] This selectivity for mutant EGFR is a key strategy to reduce toxicity in normal cells.[2]
Q2: What are the known cytotoxic effects of third-generation EGFR inhibitors on normal cells?
A2: The most commonly observed cytotoxic effects of third-generation EGFR inhibitors in clinical use are dermatological toxicities, such as acneiform rash, dry skin, and folliculitis.[4][5][6] These side effects are considered "on-target" toxicities, as they result from the inhibition of WT-EGFR in normal skin cells (keratinocytes), where EGFR signaling is crucial for normal growth and homeostasis.[5][7] While third-generation inhibitors are designed to spare WT-EGFR, they are not perfectly selective, leading to these effects.[2][8]
Q3: Why is it important to evaluate the cytotoxicity of AST5902 in normal cells?
A3: Evaluating the cytotoxicity of AST5902 in normal cells is crucial for determining its therapeutic window—the concentration range where it is effective against cancer cells while having minimal harmful effects on healthy cells.[9] A larger therapeutic window is indicative of a safer drug candidate. This is especially important for targeted therapies, as off-target effects can lead to dose-limiting toxicities in patients.[7][10]
Q4: How can I begin to assess the cytotoxicity of AST5902 in my normal cell line of interest?
A4: A common starting point is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50). This can be achieved using a cell viability assay such as the MTT or CellTiter-Glo assay. It is recommended to test a wide range of AST5902 concentrations on both your cancer cell line(s) and a relevant normal cell line in parallel.
Q5: What are some general strategies to minimize drug-induced cytotoxicity in normal cells in vitro?
A5: General strategies include:
-
Dose Optimization: Using the lowest effective concentration that kills the target cancer cells while sparing normal cells.
-
Time-Limited Exposure: Reducing the duration of exposure to the drug may decrease toxicity in normal cells.
-
Use of Cytoprotective Agents: Co-treatment with agents that protect normal cells from drug-induced damage. However, it is critical to ensure these agents do not also protect the cancer cells.
-
Combination Therapy: Combining AST5902 with another agent that has a different mechanism of action may allow for a lower, less toxic dose of AST5902 to be used.
Troubleshooting Guide: High Cytotoxicity in Normal Cells
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High cytotoxicity observed in normal cells at concentrations effective against cancer cells. | 1. The normal cell line used is particularly sensitive to EGFR inhibition. 2. Off-target effects of AST5902. 3. The therapeutic window of the compound is narrow for this specific cancer and normal cell pairing. | 1. Determine the IC50 values for a panel of different normal cell lines to identify a more resistant model. 2. Investigate potential off-target effects by performing downstream signaling analysis (e.g., Western blot for key survival pathways). 3. Consider using a 3D culture model (spheroids) for both normal and cancer cells, as this can sometimes provide a more physiologically relevant therapeutic window. |
| Inconsistent cytotoxicity results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration due to improper storage or handling. 3. Mycoplasma contamination affecting cell health and drug response. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh dilutions of AST5902 from a concentrated stock for each experiment. Store stock solutions as recommended by the manufacturer. 3. Regularly test cell cultures for mycoplasma contamination. |
| Normal cells show signs of stress (e.g., morphological changes) even at sub-lethal concentrations. | 1. The drug may be inducing cellular senescence or cell cycle arrest rather than immediate cell death. 2. AST5902 may be inducing oxidative stress. | 1. Perform a cell cycle analysis (e.g., by flow cytometry with propidium iodide staining) to check for cell cycle arrest. 2. Measure the levels of reactive oxygen species (ROS) in the cells. If elevated, consider co-treatment with an antioxidant. |
Quantitative Data Summary
As specific IC50 values for this compound in a wide range of normal cell lines are not publicly available, researchers should determine these values experimentally. The table below serves as a template for organizing your experimental data. The Selectivity Index (SI) is a crucial parameter for quantifying the therapeutic window.
Table 1: Template for Experimental Cytotoxicity Data of this compound
| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) of AST5902 | Selectivity Index (SI) |
| Example: A549 | Cancer | Lung Carcinoma | [Experimental Value] | N/A |
| Example: HCT116 | Cancer | Colon Carcinoma | [Experimental Value] | N/A |
| Example: BEAS-2B | Normal | Bronchial Epithelium | [Experimental Value] | IC50 (BEAS-2B) / IC50 (Cancer Line) |
| Example: HaCaT | Normal | Keratinocyte (Skin) | [Experimental Value] | IC50 (HaCaT) / IC50 (Cancer Line) |
| Example: HEK293 | Normal | Embryonic Kidney | [Experimental Value] | IC50 (HEK293) / IC50 (Cancer Line) |
A higher Selectivity Index indicates a greater selectivity for killing cancer cells over normal cells.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to determine the IC50 of this compound.
Materials:
-
This compound
-
Cancer and normal cell lines of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol helps to distinguish between viable, apoptotic, and necrotic cells after treatment with AST5902.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with AST5902 at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Visualizations
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling and inhibition by AST5902.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing AST5902 cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acneiform Rash Induced by EGFR Inhibitors: Review of the Literature and New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies [frontiersin.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Interpreting unexpected experimental outcomes with AST5902 trimesylate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902 trimesylate. The information is designed to help interpret unexpected experimental outcomes and provide standardized protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the principal and active metabolite of Alflutinib (AST2818).[1][2][3][4] Its primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase involved in cell proliferation and signaling.[1][4]
Q2: We are observing lower than expected potency (higher IC50) in our cell-based assays compared to published data for similar EGFR inhibitors. What are the potential causes?
A2: Discrepancies between expected and observed potency in cell-based assays are common in drug discovery. Several factors could contribute to this observation:
-
Cell Line Specificity: The expression levels and mutation status of EGFR can vary significantly between cell lines. Ensure your chosen cell line has an active EGFR pathway that is sensitive to inhibition. For example, cell lines with wild-type EGFR may be less sensitive than those with activating mutations.
-
High Cellular ATP Concentration: Biochemical assays are often conducted at ATP concentrations near the Michaelis constant (Km) of the kinase. However, intracellular ATP levels are much higher (in the millimolar range). This high concentration of the natural substrate (ATP) can compete with ATP-competitive inhibitors like AST5902, leading to a rightward shift in the dose-response curve and a higher apparent IC50.
-
Compound Stability and Solubility: this compound may degrade or precipitate in culture media over the course of a long incubation period. It is crucial to ensure the compound remains soluble and stable under your specific experimental conditions. Visual inspection for precipitation and analytical methods like HPLC can be used to assess stability.
-
Presence of Serum Proteins: If your cell culture medium is supplemented with serum, serum proteins can bind to the compound, reducing its free concentration and availability to interact with the target kinase in the cells. Consider reducing the serum concentration or using serum-free media during the drug treatment period if your cell line can tolerate it.
Q3: Our cell viability assay results (e.g., MTT, MTS) with this compound show high variability between replicate wells. What steps can we take to improve consistency?
A3: High variability in plate-based cell viability assays can be mitigated by addressing the following common issues:
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Use consistent pipetting techniques to distribute the cells evenly across the wells.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of the compound and affect cell growth. To minimize this, it is recommended to not use the outermost wells for experimental data points. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.
-
Inconsistent Incubation Times: Adhere to a strict and consistent incubation schedule for both the compound treatment and the addition of assay reagents.
-
Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to inaccurate results. When adding or removing solutions, dispense the liquid gently against the side of the well.
Q4: We observe that this compound is highly potent in our enzymatic (biochemical) assay but shows significantly weaker activity in our cellular assays. Why might this be the case?
A4: This is a frequent observation in drug development and can be attributed to several factors that differentiate a simplified biochemical system from a complex cellular environment:
-
Cellular Permeability: The compound may have poor permeability across the cell membrane, limiting its access to the intracellular kinase domain of EGFR.
-
Efflux Pumps: The cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm, preventing it from reaching a high enough concentration to inhibit the target.
-
Metabolism by the Cells: Although AST5902 is a metabolite, it could be further metabolized by the cells into less active or inactive forms.
-
High Intracellular ATP: As mentioned in Q2, the high concentration of ATP inside cells provides significant competition for ATP-competitive inhibitors.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for EGFR Pathway Inhibition
Symptoms:
-
High variability in p-EGFR (phosphorylated EGFR) levels between biological replicates treated with the same concentration of this compound.
-
Incomplete or no inhibition of downstream effectors like p-AKT or p-ERK, even at high concentrations of the inhibitor.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Lysis | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Variability in Drug Treatment | Pre-treat cells with the inhibitor for a consistent amount of time before stimulating with a ligand (e.g., EGF) if applicable. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Antibody Quality | Verify the specificity and optimal dilution of your primary antibodies for both the phosphorylated and total forms of the proteins of interest. |
| Cell Line Passage Number | High passage numbers can lead to phenotypic drift and altered signaling responses. Use cells with a consistent and low passage number for your experiments. |
| Paradoxical Pathway Activation | In some cases, kinase inhibitors can lead to unexpected activation of signaling pathways. This can be due to off-target effects or complex feedback loops. Consider performing a broader kinase screen to investigate off-target activities. |
Issue 2: Unexpected Cytotoxicity in Control (Vehicle-Treated) Cells
Symptoms:
-
Significant cell death observed in wells treated only with the vehicle (e.g., DMSO).
-
Poor cell morphology in vehicle-treated controls.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Vehicle Concentration | The final concentration of the vehicle (e.g., DMSO) may be too high for your specific cell line. Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration. |
| Vehicle Purity | Ensure the vehicle (e.g., DMSO) is of high purity and sterile. Impurities can be toxic to cells. |
| Contamination | Check for microbial (e.g., bacteria, mycoplasma) contamination in your cell cultures, as this can cause non-specific cytotoxicity. |
| Solubility Issues | If this compound is not fully dissolved in the vehicle, small, undissolved particles can cause physical stress and toxicity to cells. Ensure the compound is fully dissolved before adding it to the culture medium. |
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound from a concentrated stock solution in DMSO. The final DMSO concentration in the culture wells should be kept constant and non-toxic (e.g., <0.5%).
-
Treatment: Remove the old medium and add fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and calculate the IC50 values using a suitable software package.
Protocol 2: Western Blotting for EGFR Pathway Analysis
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. For experiments involving ligand stimulation, serum-starve the cells for 4-6 hours prior to the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Ligand Stimulation (if applicable): Stimulate the cells with a ligand like EGF for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of AST5902.
Caption: Decision tree for troubleshooting unexpected experimental outcomes.
Caption: Experimental workflow for Western Blot analysis of EGFR pathway inhibition.
References
Enhancing the bioavailability of AST5902 trimesylate for in vivo studies.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the bioavailability of AST5902 trimesylate for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the principal and active metabolite of Alflutinib (AST2818), a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1][2][3] It exerts its antineoplastic activity by selectively inhibiting EGFR tyrosine kinase, which blocks downstream signaling pathways such as the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways.[4][] This inhibition ultimately leads to a reduction in cancer cell proliferation and survival.
Q2: What are the known solubility properties of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL.[3] However, it is considered a poorly soluble compound in aqueous solutions, which can pose challenges for achieving adequate oral bioavailability in in vivo studies.
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A3: Several formulation strategies can be employed to enhance the oral absorption of poorly soluble compounds. These include:
-
Amorphous Solid Dispersions (ASDs): This technique involves converting the crystalline drug into a higher-energy amorphous state, which can improve its dissolution rate and solubility.[6][7][8]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[9]
-
Particle Size Reduction: Decreasing the particle size of the drug through micronization or nanosuspension increases the surface area available for dissolution.
-
Use of Solubilizing Excipients: Co-solvents, surfactants, and complexing agents like cyclodextrins can be used to increase the solubility of the drug in the formulation.[2]
Q4: Are there any specific in vivo formulation protocols available for this compound?
A4: Yes, two specific protocols for preparing this compound for in vivo studies have been published:[2]
-
Protocol 1: A solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation yields a clear solution with a solubility of at least 2.5 mg/mL.[2]
-
Protocol 2: A solution containing 10% DMSO and 90% of a 20% SBE-β-CD solution in Saline. This formulation also results in a clear solution with a solubility of at least 2.5 mg/mL.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | The aqueous solubility of the compound is exceeded. | Gently heat the solution and/or use sonication to aid dissolution.[2] Ensure all components are fully dissolved before adding the next. |
| Low or variable drug exposure in in vivo studies. | Poor oral bioavailability due to low solubility and/or dissolution rate. | Consider implementing bioavailability enhancement strategies. Evaluate an amorphous solid dispersion or a lipid-based formulation. The provided in vivo formulation protocols are a good starting point. |
| Inconsistent pharmacokinetic (PK) profiles between animals. | Variability in gastrointestinal physiology (e.g., pH) affecting dissolution of a pH-sensitive compound. | Investigate the pH-dependent solubility of this compound. If it is pH-sensitive, consider a formulation approach that mitigates this, such as an amorphous solid dispersion with a pH-independent polymer.[6][7] |
| Difficulty achieving the desired dose concentration in the formulation. | The solubility limit of this compound in the chosen vehicle has been reached. | Experiment with different co-solvent ratios or explore alternative solubilizing excipients. For higher doses, a suspension formulation may be necessary if a solution is not feasible. |
Data on In Vivo Formulations for this compound
| Formulation Composition | Achieved Concentration | Observations |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution[2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution[2] |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until a clear solution is formed.
-
Add Tween-80 to the solution and mix until homogeneous.
-
Finally, add the saline solution to reach the final desired volume and concentration. Mix well.
Example for a 1 mL working solution of 2.5 mg/mL:
-
Start with a 25 mg/mL stock solution of this compound in DMSO.
-
Take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of Saline to bring the total volume to 1 mL.[2]
Protocol 2: Preparation of a Cyclodextrin-based Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the tube to reach the final desired volume and concentration. Mix thoroughly until a clear solution is formed.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for enhancing and evaluating the oral bioavailability of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations [drugdiscoveryonline.com]
- 7. Increasing the Bioavailability of Oncology Drugs with Amorphous Solid Dosage Formulations [lonza.com]
- 8. medicineinnovates.com [medicineinnovates.com]
- 9. pubs.acs.org [pubs.acs.org]
Methods to prevent precipitation of AST5902 trimesylate in solution.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AST5902 trimesylate. Our goal is to help you prevent precipitation and ensure the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A high-quality, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It can achieve a solubility of up to 50 mg/mL.[1][2] To aid dissolution, ultrasonic treatment may be necessary.[1] It is crucial to use fresh, newly opened DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[2]
Q2: My this compound is precipitating out of the DMSO stock solution. What could be the cause?
Precipitation from a DMSO stock solution can be due to several factors:
-
Moisture in DMSO: DMSO readily absorbs moisture from the air. This can decrease the solubility of this compound, leading to precipitation. Always use anhydrous, high-purity DMSO from a freshly opened container.
-
Low Temperature: If the stock solution is stored at low temperatures, the compound may crystallize and precipitate. Gentle warming to 37°C can help redissolve the compound.
-
Incorrect Storage: To prevent issues related to repeated freeze-thaw cycles, it is recommended to store the stock solution in small, single-use aliquots. For long-term storage of up to 6 months, -80°C is recommended. For shorter-term storage of up to 1 month, -20°C is suitable.[3]
Q3: How can I prepare a stable aqueous solution of this compound for in vivo experiments?
Directly dissolving this compound in aqueous solutions can be challenging. The use of co-solvents and excipients is recommended to achieve a stable formulation. Two effective protocols are provided in the experimental section below. These formulations have been shown to yield a clear solution at a concentration of at least 2.5 mg/mL.[3]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered during the preparation of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | 1. Hygroscopic DMSO: The DMSO used may have absorbed moisture, reducing its solvating power. 2. Insufficient Solubilization Energy: The compound may require energy to fully dissolve. | 1. Use fresh, anhydrous, high-purity DMSO from a newly opened bottle. 2. Gently warm the solution to 37°C and use an ultrasonic bath to facilitate dissolution.[1] |
| Precipitation after adding aqueous buffer | 1. Poor Aqueous Solubility: this compound has limited solubility in aqueous media. 2. pH Effects: The pH of the aqueous buffer may not be optimal for solubility. | 1. Utilize a co-solvent system as detailed in the experimental protocols. These formulations are designed to maintain solubility in an aqueous environment. 2. While specific pH-solubility data for this compound is not readily available, for many compounds, adjusting the pH can significantly impact solubility. Consider performing small-scale pH screening experiments if precipitation persists. |
| Precipitation during storage | 1. Temperature Fluctuations: Repeated freeze-thaw cycles can lead to precipitation. 2. Evaporation: Solvent evaporation from the container can increase the concentration beyond the solubility limit. | 1. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[3] 2. Ensure vials are tightly sealed to prevent solvent evaporation. |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
This protocol utilizes a combination of DMSO, PEG300, and Tween-80 to achieve a clear and stable solution.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
PEG300
-
Tween-80
-
Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add 40% (v/v) PEG300 to the DMSO solution and mix thoroughly.
-
Add 5% (v/v) Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% (v/v) saline to reach the final desired volume and mix well.
This protocol can achieve a final this compound concentration of ≥ 2.5 mg/mL in a clear solution.[3]
Protocol 2: Formulation with SBE-β-CD
This protocol uses a cyclodextrin-based approach to enhance solubility.
Materials:
-
This compound
-
DMSO (anhydrous, high-purity)
-
SBE-β-CD (Sulfobutyl ether beta-cyclodextrin)
-
Saline
Procedure:
-
Prepare a 20% (w/v) SBE-β-CD solution in saline. Ensure the SBE-β-CD is fully dissolved.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Add the required volume of the DMSO stock solution to the 20% SBE-β-CD in saline solution to achieve the final desired concentration. For example, to prepare 1 mL of a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
This method also yields a clear solution with an this compound concentration of ≥ 2.5 mg/mL.[3]
Data Presentation
| Solvent/Formulation | Solubility | Notes |
| DMSO | 50 mg/mL (59.32 mM) | Requires ultrasonic treatment. Use of fresh, non-hygroscopic DMSO is critical.[1][2] |
| Ethanol | Insoluble | Not a suitable solvent.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.97 mM) | Provides a clear solution suitable for in vivo use.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.97 mM) | An alternative formulation for in vivo applications yielding a clear solution.[3] |
Visualizations
Caption: Workflow for Co-Solvent Formulation.
Caption: Workflow for SBE-β-CD Formulation.
Caption: Troubleshooting Logic for Precipitation Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
Identifying mechanisms of acquired resistance to AST5902 trimesylate.
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and investigating mechanisms of acquired resistance to AST5902 trimesylate, the active metabolite of the third-generation EGFR inhibitor, alflutinib (furmonertinib).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the pharmacologically active metabolite of alflutinib (also known as furmonertinib). It is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Its primary mechanism of action is to selectively and irreversibly inhibit the kinase activity of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.
Q2: What are the known and potential mechanisms of acquired resistance to third-generation EGFR TKIs like this compound?
A2: Acquired resistance to third-generation EGFR TKIs can be broadly categorized into two main types:
-
On-target resistance: This involves alterations in the EGFR gene itself. The most well-documented on-target resistance mechanism to third-generation EGFR TKIs is the acquisition of a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of the inhibitor to the receptor.
-
Off-target resistance: This involves the activation of alternative signaling pathways that bypass the need for EGFR signaling. Common off-target mechanisms include:
-
Bypass track activation: Upregulation or amplification of other receptor tyrosine kinases (RTKs) such as MET or FGFR1, which can then activate downstream signaling pathways like PI3K/AKT and MAPK/ERK, even in the presence of EGFR inhibition.
-
Downstream pathway alterations: Mutations or amplifications in components of the signaling cascades downstream of EGFR, such as KRAS, BRAF, or PIK3CA.
-
Phenotypic transformation: Histological changes, such as transformation from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), can render the tumor less dependent on EGFR signaling.
-
Q3: Are there any preclinical models of acquired resistance to alflutinib/furmonertinib?
A3: While specific, well-characterized publicly available cell line models of acquired resistance to alflutinib/furmonertinib are not extensively documented in the literature, researchers can generate such models in the laboratory. This is typically achieved by exposing EGFR-mutant cancer cell lines (e.g., PC-9 or H1975) to gradually increasing concentrations of alflutinib over a prolonged period.
Q4: Is overexpression of drug efflux pumps like ABCB1 and ABCG2 a likely mechanism of resistance to this compound?
A4: Preclinical studies suggest that overexpression of the multidrug resistance proteins ABCB1 (P-glycoprotein) and ABCG2 is unlikely to be a significant mechanism of resistance to furmonertinib. In fact, furmonertinib has been shown to inhibit the function of these transporters, potentially reversing multidrug resistance to other chemotherapeutic agents.
Troubleshooting Guides
This section provides guidance for specific issues that may be encountered during in vitro experiments investigating acquired resistance to this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Lack of response or high intrinsic resistance to AST5902 in an EGFR-mutant cell line. | 1. Cell line authentication issue. 2. Presence of pre-existing resistance mechanisms (e.g., MET amplification). 3. Incorrect drug concentration or instability. | 1. Verify the identity and EGFR mutation status of your cell line using STR profiling and sequencing. 2. Screen the parental cell line for known resistance markers (e.g., MET amplification by FISH or qPCR, downstream mutations in KRAS, PIK3CA). 3. Confirm the concentration and purity of your this compound stock. Prepare fresh dilutions for each experiment. |
| Development of resistance in cell culture is slow or unsuccessful. | 1. Insufficient drug concentration. 2. Intermittent drug exposure. 3. Heterogeneous cell population. | 1. Start with a concentration around the IC50 of the parental cells and gradually increase the dose as cells adapt. 2. Maintain continuous drug pressure to select for resistant clones. 3. Consider single-cell cloning to isolate and expand resistant populations. |
| Resistant cells show no evidence of EGFR C797S mutation. | 1. Resistance is mediated by an off-target mechanism. | 1. Investigate bypass pathway activation. Perform Western blot analysis for phosphorylated and total levels of key signaling proteins (e.g., p-MET, p-AKT, p-ERK). 2. Screen for gene amplification of other RTKs (e.g., MET, HER2) using FISH or qPCR. 3. Perform next-generation sequencing (NGS) to identify mutations in other cancer-related genes. |
| Conflicting results between different resistant clones. | 1. Multiple independent resistance mechanisms have emerged. | 1. Characterize each clone independently. 2. This reflects the heterogeneity of clinical resistance and provides an opportunity to study different escape pathways. |
Data Presentation
Table 1: Hypothetical IC50 Values of Alflutinib in Parental and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Alflutinib IC50 (nM) | Fold Change in Resistance |
| PC-9 (Parental) | Exon 19 Del | 5 | - |
| PC-9/AlfluR1 | Exon 19 Del, EGFR C797S | 500 | 100 |
| PC-9/AlfluR2 | Exon 19 Del, MET amplification | 250 | 50 |
| H1975 (Parental) | L858R, T790M | 15 | - |
| H1975/AlfluR1 | L858R, T790M, PIK3CA E545K | 180 | 12 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical findings for third-generation EGFR TKIs.
Table 2: Preclinical Activity of Furmonertinib Against Uncommon EGFR Mutations
| Cell Line | EGFR Mutation | Furmonertinib IC50 (nM) |
| Ba/F3 | G719S | 12.4 |
| Ba/F3 | S768I | 21.6 |
| Ba/F3 | L861Q | 3.8 |
[1]
Experimental Protocols
Protocol 1: Generation of Alflutinib-Resistant Cell Lines
Objective: To establish NSCLC cell lines with acquired resistance to alflutinib.
Materials:
-
EGFR-mutant NSCLC cell line (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Alflutinib (furmonertinib)
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Culture the parental cell line and perform a dose-response assay to determine the initial IC50 of alflutinib.
-
Initial drug exposure: Seed the parental cells at a low density and treat with alflutinib at a concentration equal to the IC50.
-
Dose escalation: Once the cells have recovered and are proliferating, increase the concentration of alflutinib in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Maintain continuous pressure: Culture the cells continuously in the presence of the highest tolerated concentration of alflutinib.
-
Isolate resistant clones: Once a resistant population is established (able to proliferate steadily in a high concentration of alflutinib), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize resistant clones: Expand the clones and confirm their resistance by re-evaluating the IC50 of alflutinib. Characterize the molecular mechanisms of resistance.
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
Objective: To assess the activation status of EGFR and downstream signaling pathways.
Materials:
-
Parental and alflutinib-resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell lysis: Lyse parental and resistant cells to extract total protein.
-
Protein quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate equal amounts of protein by SDS-PAGE.
-
Protein transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary antibody incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary antibody incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and re-probing: To analyze multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for the total protein counterpart or a loading control).
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for generating and characterizing alflutinib-resistant cell lines.
References
Validation & Comparative
Confirming Target Engagement of AST5902 Trimesylate in Living Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to confirm the target engagement of AST5902 trimesylate, an active metabolite of the third-generation EGFR inhibitor Alflutinib, in a cellular context.[1][2] Understanding and verifying that a drug interacts with its intended target within a living cell is a critical step in drug discovery and development, providing crucial evidence for its mechanism of action.
Introduction to this compound and its Target
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of various cancers, making it a key therapeutic target. AST5902, as a third-generation inhibitor, is designed to be effective against EGFR mutations, including the T790M resistance mutation commonly found in non-small cell lung cancer.[2]
Confirmation of this compound's engagement with EGFR in living cells is paramount to validating its on-target activity and understanding its cellular potency. This guide will compare the most common method for this purpose, the Cellular Thermal Shift Assay (CETSA), with other alternative approaches.
Comparison of Target Engagement Methodologies
The following table summarizes and compares key features of different experimental approaches to confirm the target engagement of this compound.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (EGFR), leading to an increased melting temperature.[3][4][5] | Label-free; applicable to native proteins in a physiological context; versatile detection methods.[3][4] | Can be technically demanding; optimization of heating conditions is crucial; may not be suitable for all targets. | Low to medium, can be adapted for higher throughput with specific detection methods (e.g., AlphaScreen).[3][4] |
| Western Blotting (Downstream Signaling) | Measures the modulation of phosphorylation or expression levels of proteins downstream of the target (e.g., p-EGFR, p-ERK).[1] | Widely available technique; provides information on the functional consequences of target engagement. | Indirect measure of target binding; signaling pathways can be complex with crosstalk. | Low to medium. |
| Probe-Based Chemoproteomics | Utilizes a chemical probe that covalently binds to the target. Competition with the drug of interest for binding is measured.[6] | Can provide a global view of target engagement and selectivity across the proteome.[6] | Requires a suitable chemical probe; the probe itself might perturb the system. | High. |
| Cellular Target Engagement by Accumulation of Mutant (CeTEAM) | Employs a destabilized mutant of the target protein that is stabilized and accumulates upon drug binding.[7][8] | Provides a direct readout of target binding in live cells; can be adapted for high-throughput screening.[7][8] | Requires genetic engineering of the target protein; the mutant may not perfectly mimic the wild-type protein. | High. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Coupled with Western Blotting
This protocol describes a typical workflow for confirming this compound engagement with EGFR using CETSA followed by western blot detection.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line expressing EGFR (e.g., NCI-H1975 for T790M mutant EGFR) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This step is followed by cooling to room temperature.[9]
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[10]
4. Protein Quantification and Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody specific for EGFR. Subsequently, use a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate and image the blot.
5. Data Analysis:
-
Quantify the band intensities for EGFR at each temperature and drug concentration.
-
Plot the amount of soluble EGFR as a function of temperature for both vehicle- and AST5902-treated samples. A shift in the melting curve to a higher temperature in the presence of AST5902 indicates target engagement.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for CETSA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. biorxiv.org [biorxiv.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. scispace.com [scispace.com]
Comparative Efficacy of AST5902 Trimesylate and Other EGFR Inhibitors: A Comprehensive Guide
This guide provides a detailed comparison of the efficacy of AST5902 trimesylate, the active metabolite of the third-generation EGFR inhibitor alflutinib (also known as furmonertinib or AST2818), against other prominent EGFR tyrosine kinase inhibitors (TKIs). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by preclinical and clinical data.
Introduction to this compound and the EGFR Inhibitor Landscape
This compound is the principal and active metabolite of alflutinib, a third-generation epidermal growth factor receptor (EGFR) inhibitor.[1] Like other third-generation inhibitors, it is designed to be effective against both initial EGFR sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs. The landscape of EGFR inhibitors is broadly categorized into three generations, each with distinct characteristics:
-
First-Generation (Reversible): Gefitinib and Erlotinib are reversible inhibitors that target the ATP-binding site of the EGFR kinase domain.
-
Second-Generation (Irreversible): Afatinib and Dacomitinib are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, providing a more sustained inhibition. They are also active against other ErbB family members.
-
Third-Generation (Irreversible and Mutant-Selective): Osimertinib and Alflutinib (the parent compound of AST5902) are irreversible inhibitors that are highly selective for EGFR-sensitizing mutations and the T790M resistance mutation, with less activity against wild-type EGFR, potentially leading to a better safety profile.
Preclinical Efficacy: In Vitro IC50 Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following table summarizes the IC50 values of alflutinib and other EGFR inhibitors against various EGFR mutations, as determined in preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| EGFR Mutation | Alflutinib (Furmonertinib) IC50 (nM) | Osimertinib IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| Uncommon Mutations | |||||
| G719S | 12.4[2] | - | - | - | <100[3] |
| S768I | 21.6[2] | - | - | - | <100[3] |
| L861Q | 3.8[2] | ~70% response in patients | - | 100-800[3] | <100[3] |
| Classic Mutations | |||||
| Exon 19 Deletion (PC-9 cells) | - | Comparable to Erlotinib | 13.06 - 77.26[4][5] | 7[6] | 0.8[6] |
| L858R (H3255 cells) | - | - | 0.003 µM[7] | 12[6] | 0.3[6] |
| Resistance Mutation | |||||
| T790M | Inhibits T790M | Targets T790M | - | - | Ineffective |
Clinical Efficacy: Comparative Clinical Trial Data
Clinical trials provide the most relevant data on the comparative efficacy of different drugs in patients. The FURLONG study is a key head-to-head trial that compared alflutinib (furmonertinib) with a first-generation EGFR inhibitor, gefitinib.
Alflutinib (Furmonertinib) vs. Gefitinib (FURLONG Study)
The FURLONG study was a randomized, double-blind, phase 3 trial in patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with EGFR-sensitizing mutations.
| Efficacy Endpoint | Alflutinib (Furmonertinib) | Gefitinib | Hazard Ratio (95% CI) | p-value |
| Progression-Free Survival (PFS) | 20.8 months | 11.1 months | 0.44 (0.34-0.58) | <0.0001 |
| CNS Progression-Free Survival | 20.8 months | 9.8 months | 0.40 (0.23-0.71) | 0.0011 |
| Objective Response Rate (ORR) | - | - | - | - |
| CNS Objective Response Rate | 91% | 65% | OR = 6.82 (1.23-37.67) | 0.0277 |
These results demonstrate the superior efficacy of alflutinib over gefitinib in first-line treatment of EGFR-mutated NSCLC, including in patients with central nervous system (CNS) metastases.[8]
Indirect Comparison with Other EGFR Inhibitors
While direct head-to-head trials of alflutinib against all other EGFR inhibitors are not available, some insights can be drawn from comparing results of different clinical trials. For instance, in the FLAURA trial, osimertinib showed a median PFS of 18.9 months compared to 10.2 months for first-generation EGFR TKIs (gefitinib or erlotinib). Alflutinib's median PFS of 20.8 months in the FURLONG study suggests it is a highly effective third-generation inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are generalized protocols for key experiments cited in the comparison of EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of EGFR inhibitors on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the EGFR inhibitors (e.g., this compound, gefitinib, etc.) for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blotting for EGFR Signaling Pathway Analysis
Western blotting is used to detect changes in protein expression and phosphorylation in the EGFR signaling pathway following treatment with inhibitors.
-
Cell Lysis: Cells are treated with EGFR inhibitors and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated EGFR, total EGFR, phosphorylated AKT, total AKT, etc.), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the EGFR signaling pathway and a typical experimental workflow.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining IC50 values using an MTT-based cell viability assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. frontiersin.org [frontiersin.org]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
A Head-to-Head Comparison: AST5902 Trimesylate and its Parent Compound Alflutinib in EGFR-Mutated Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective side-by-side comparison of the third-generation EGFR tyrosine kinase inhibitor (TKI) alflutinib (also known as furmonertinib) and its principal active metabolite, AST5902 trimesylate. This comparison is supported by preclinical experimental data to delineate the performance and characteristics of each compound.
Alflutinib is a potent, irreversible EGFR TKI designed to selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, a common mechanism of resistance to earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] Following administration, alflutinib is metabolized in the liver, primarily by the CYP3A4 enzyme, to form AST5902, its main active metabolite.[3][4] Both alflutinib and AST5902 are considered to contribute to the overall pharmacological activity of the drug.[4] Clinical studies have shown that the exposures to alflutinib and AST5902 are comparable at a steady state.[1]
Performance Data: A Side-by-Side Look
Preclinical data provides a quantitative comparison of the inhibitory activity of alflutinib and AST5902 against various EGFR mutations.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) values from cell viability assays demonstrate the potency of each compound against NSCLC cell lines harboring different EGFR mutations.
| Cell Line | EGFR Mutation | Alflutinib (Furmonertinib) IC50 (nM) | AST5902 IC50 (nM) |
| PC-9 | Exon 19 Deletion | Data not available in source | Data not available in source |
| H1975 | L858R + T790M | Data not available in source | Data not available in source |
| Ba/F3 | EGFR Del 19 | 1.2 | 1.1 |
| Ba/F3 | EGFR L858R | 2.8 | 3.3 |
| Ba/F3 | EGFR L858R/T790M | 2.2 | 2.5 |
| Ba/F3 | EGFR Del 19/T790M | 1.5 | 1.8 |
| Ba/F3 | EGFR G719S | 8.8 | 13 |
| Ba/F3 | EGFR L861Q | 6.1 | 6.8 |
| Ba/F3 | EGFR S768I | 3.3 | 4.8 |
| Ba/F3 | EGFR Exon 20 (A763_Y764insFQEA) | 12 | 14 |
| Ba/F3 | EGFR Exon 20 (D770_N771insSVD) | 4.5 | 5.2 |
| Ba/F3 | EGFR Exon 20 (H773_V774insNPH) | 4.1 | 4.4 |
| Ba/F3 | HER2 Exon 20 (A775_G776insYVMA) | 6.1 | 7.9 |
| Ba/F3 | WT EGFR | 36 | 45 |
Data sourced from ArriVent BioPharma presentation.[5]
In Vivo Efficacy
In a preclinical xenograft model using the PC-9 human lung adenocarcinoma cell line, which harbors an EGFR exon 19 deletion, the antitumor activity of AST5902 was comparable to that of its parent compound, alflutinib.
| Animal Model | Treatment | Dosage | Tumor Growth Inhibition |
| PC-9 Xenograft | Alflutinib (AST2818) | 10 mg/kg QD | Comparable to AST5902 |
| PC-9 Xenograft | AST5902 | 10 mg/kg QD | Comparable to Alflutinib |
Data sourced from ArriVent BioPharma presentation.[5]
Mechanism of Action: Targeting the EGFR Signaling Pathway
Both alflutinib and AST5902 exert their anticancer effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). In cancer cells with activating EGFR mutations, the receptor is perpetually "switched on," leading to uncontrolled cell growth and proliferation. By binding to the ATP-binding site of the EGFR kinase domain, these inhibitors block the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][6]
Caption: EGFR Signaling Pathway and Inhibition by Alflutinib/AST5902.
Experimental Protocols
The following are representative protocols for the key experiments cited in this comparison.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Alflutinib and this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of alflutinib or this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The culture medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for a Cell Viability (MTT) Assay.
In Vivo Tumor Xenograft Study
This study evaluates the antitumor efficacy of a compound in a living organism.
Materials:
-
Immunodeficient mice (e.g., nude or NOD/SCID)
-
NSCLC cell line (e.g., PC-9)
-
Alflutinib and this compound formulations for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: NSCLC cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and dosed orally with alflutinib, this compound, or a vehicle control once daily (QD).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the final tumor volumes are recorded.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the vehicle control group.
Caption: Workflow for an In Vivo Tumor Xenograft Study.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. clinpgx.org [clinpgx.org]
- 4. ArriVent BioPharma Reports Promising Clinical Data for Firmonertinib and Highlights Strategic Developments in Cancer Treatment | Nasdaq [nasdaq.com]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. sketchviz.com [sketchviz.com]
Independent Validation of AST5902 Trimesylate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AST5902 trimesylate's performance with other third-generation EGFR inhibitors, supported by available experimental data from published research.
This compound is the principal and active metabolite of alflutinib (also known as furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Alflutinib is designed to target both EGFR-sensitizing mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC).[4][5] This guide synthesizes data from preclinical and clinical studies to offer an independent validation perspective on the efficacy and mechanism of action of AST5902.
Comparative Efficacy and Safety
Clinical trial data for alflutinib (furmonertinib) provides the most direct evidence for the clinical activity of its primary metabolite, AST5902. Multiple studies have demonstrated the efficacy and manageable safety profile of furmonertinib in patients with EGFR T790M-mutated NSCLC.
A phase IIb, multicenter, single-arm, open-label study of furmonertinib in patients with EGFR T790M-mutated NSCLC reported an objective response rate (ORR) of 74% and a median progression-free survival (PFS) of 9.6 months.[6] Another real-world study on furmonertinib for patients with NSCLC with EGFR exon 20 insertion mutations showed an ORR of 37.7% and a disease control rate (DCR) of 92.5%.[7]
For comparison, a key third-generation EGFR TKI, osimertinib, demonstrated an ORR of 71% and a median PFS of 10.1 months in the AURA3 phase III trial for second-line treatment of EGFR T790M-positive NSCLC.[8] While direct head-to-head trials specifically comparing AST5902 with other EGFR inhibitors are not available, the clinical data for furmonertinib suggests comparable efficacy to other approved third-generation inhibitors.
Table 1: Comparative Clinical Efficacy of Third-Generation EGFR Inhibitors
| Feature | Alflutinib (Furmonertinib) (AST5902 as active metabolite) | Osimertinib |
| Indication | EGFR T790M-mutated NSCLC | EGFR T790M-mutated NSCLC |
| Objective Response Rate (ORR) | 74%[6] | 71%[8] |
| Median Progression-Free Survival (PFS) | 9.6 months[6] | 10.1 months[8] |
| CNS Metastases Efficacy | Superior CNS PFS compared to gefitinib (20.8 months vs. 9.8 months) in the FURLONG study.[9] | Significant CNS activity with a CNS ORR of 70% in the AURA3 study.[8] |
Table 2: Comparative Safety Profile of Alflutinib (Furmonertinib)
| Adverse Event Profile | Alflutinib (Furmonertinib) |
| Common Adverse Events | Diarrhea, rash, mucositis, stomatitis[4] |
| Grade 3 or Higher Treatment-Related Adverse Events | 11% in a phase 2b study[6] |
| Serious Adverse Events | Manageable, with no dose-limiting toxicities observed in a dose-escalation study[10][11] |
Mechanism of Action and Signaling Pathway
AST5902, as the active metabolite of the irreversible third-generation EGFR TKI alflutinib, functions by covalently binding to the cysteine 797 residue in the ATP-binding pocket of the EGFR kinase domain.[9] This irreversible binding effectively inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR, which contributes to a more favorable safety profile compared to earlier generation TKIs.[9][12] The inhibition of mutant EGFR blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[13][14]
Experimental Protocols
Validating the efficacy of an EGFR inhibitor like AST5902 involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms, e.g., T790M)
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP
-
This compound
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, EGFR enzyme, and the substrate.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and spot the mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter to quantify the amount of phosphorylated substrate.
-
Calculate the IC50 value, which is the concentration of AST5902 that inhibits 50% of the EGFR kinase activity.
Cell-Based Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
Materials:
-
NSCLC cell lines harboring EGFR mutations (e.g., NCI-H1975 with L858R and T790M mutations)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the NSCLC cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition).
Conclusion
The available data from clinical trials of alflutinib (furmonertinib) strongly support the efficacy and safety of its active metabolite, this compound, in the treatment of EGFR-mutated NSCLC, particularly in patients with the T790M resistance mutation. Its performance is comparable to other leading third-generation EGFR inhibitors. Further independent, head-to-head preclinical and clinical studies focusing specifically on AST5902 would provide a more direct and comprehensive validation of its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Alflutinib Mesylate used for? [synapse.patsnap.com]
- 6. allist.com.cn [allist.com.cn]
- 7. A real-world study of the efficacy and safety of furmonertinib for patients with non-small cell lung cancer with EGFR exon 20 insertion mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. safety-clinical-activity-and-pharmacokinetics-of-alflutinib-ast2818-in-patients-with-advanced-nsclc-with-egfr-t790m-mutation - Ask this paper | Bohrium [bohrium.com]
- 11. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AST5902 Trimesylate IC50 Values Across Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the half-maximal inhibitory concentration (IC50) values for AST5902 trimesylate, the principal and pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), Alflutinib (also known as Furmonertinib or AST2818). Given that AST5902 exhibits similar antitumor activity to its parent compound, this guide will reference preclinical data for Alflutinib to provide insights into the inhibitory potency of AST5902 against various EGFR mutations implicated in non-small cell lung cancer (NSCLC).[1][2]
Understanding this compound and its Role in EGFR Inhibition
This compound is a critical component in the therapeutic effect of Alflutinib, a potent and selective inhibitor of both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[2] Third-generation EGFR TKIs are designed to overcome the resistance mechanisms that limit the efficacy of earlier-generation inhibitors, particularly the T790M mutation, while sparing wild-type EGFR to reduce toxicity.
Cross-Study Comparison of IC50 Values
The following table summarizes the available IC50 values for Alflutinib (Furmonertinib), reflecting the activity of its metabolite AST5902, against various EGFR mutations in cellular assays.
| EGFR Mutation | Cell Line | IC50 (nM) | Reference |
| G719S | Ba/F3 | 12.4 | [1][3] |
| S768I | Ba/F3 | 21.6 | [1][3] |
| L861Q | Ba/F3 | 3.8 | [1][3] |
Note: IC50 values can vary based on the specific experimental conditions, including the cell line used, assay methodology, and incubation times.
Preclinical studies have consistently demonstrated that Alflutinib and its active metabolite, AST5902, possess high activity against both EGFR-sensitizing and T790M mutations.[4] Furthermore, the half-maximal inhibitory concentration (IC50) of Alflutinib for EGFR exon 20 insertion (ex20ins) mutations has been reported to be 5-10 times lower than that for wild-type EGFR, indicating a favorable therapeutic window.[2][5]
Experimental Protocols
The IC50 values presented are typically determined using cell viability or proliferation assays. A general methodology for such an assay is outlined below.
General Cell Viability Assay Protocol (e.g., MTT or MTS Assay)
-
Cell Culture and Seeding: NSCLC cell lines harboring specific EGFR mutations (e.g., Ba/F3 engineered to express EGFR mutations) are cultured in appropriate media. Cells are then seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of the test compound (Alflutinib/AST5902 trimesylate) is prepared. The culture medium is replaced with medium containing various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration as the highest drug concentration.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, to allow the compound to exert its effect on cell proliferation.
-
Viability Assessment: A reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial reductases convert the tetrazolium salt into a colored formazan product.
-
Data Acquisition and Analysis: The absorbance of the formazan product is measured using a microplate reader. The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of its evaluation, the following diagrams have been generated.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: General Experimental Workflow for IC50 Determination.
References
- 1. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. allist.com.cn [allist.com.cn]
- 5. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating EGFR Inhibitors in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the efficacy of Epidermal Growth Factor Receptor (EGFR) inhibitors in patient-derived organoids (PDOs). While direct experimental data on AST5902 trimesylate in PDOs is not publicly available, this document serves as a resource for researchers interested in assessing its potential by comparing it with established EGFR inhibitors. This compound is the primary metabolite of Alflutinib, an EGFR inhibitor, underscoring the relevance of this comparison.
The data and protocols presented here are synthesized from studies on other well-characterized EGFR tyrosine kinase inhibitors (TKIs), namely Osimertinib, Gefitinib, and Erlotinib. This guide offers a foundation for designing and interpreting experiments aimed at understanding the efficacy of novel EGFR inhibitors like this compound in a preclinical setting that closely mimics human tumor biology.
Comparative Efficacy of EGFR Inhibitors in Patient-Derived Organoids
The following table summarizes the half-maximal inhibitory concentration (IC50) values for three commonly used EGFR inhibitors in a patient-derived lung adenocarcinoma organoid model. This data provides a benchmark for the expected efficacy of targeted therapies in a relevant preclinical model.
| Drug | Target | IC50 (μM) in EGFRm+ TP53m Lung Adenocarcinoma Organoids[1] |
| Osimertinib | EGFR (including T790M) | Lowest among tested EGFR-TKIs |
| Gefitinib | EGFR | Higher than Osimertinib |
| Erlotinib | EGFR | Higher than Osimertinib |
| Afatinib | Pan-HER (EGFR, HER2, HER4) | Higher than first-generation EGFR-TKIs |
| Icotinib | EGFR | Comparable to first-generation EGFR-TKIs |
Note: The study from which this data is cited indicates that the IC50 of osimertinib was the lowest among the tested EGFR-TKIs, suggesting the highest potency in this specific patient-derived organoid line with both EGFR and TP53 mutations.[1] The exact numerical values were presented graphically in the source material.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of EGFR inhibitors and the methodology for their evaluation, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for drug screening in patient-derived organoids.
References
Head-to-Head Analysis: AST5902 Trimesylate's Progenitor, Furmonertinib, Challenges Osimertinib in EGFR-Mutated NSCLC
For Immediate Release
A comprehensive analysis of available preclinical and clinical data reveals a compelling profile for the active metabolite AST5902 trimesylate, derived from its parent compound furmonertinib (formerly known as alflutinib or AST2818), positioning it as a formidable competitor to the established third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. While direct head-to-head preclinical data for this compound is limited, clinical findings for furmonertinib suggest comparable and, in some patient populations, potentially superior efficacy to osimertinib.
This compound is the principal and active metabolite of furmonertinib, a third-generation EGFR TKI designed to selectively and irreversibly inhibit both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type EGFR.[1] This mechanism of action is analogous to that of osimertinib, which has become a standard of care for EGFR-mutated NSCLC.[2]
Preclinical Potency: An Indirect Comparison
Direct comparative preclinical studies detailing the half-maximal inhibitory concentrations (IC50) of this compound against key EGFR mutations alongside osimertinib are not yet widely published. However, data for aumolertinib, another third-generation EGFR TKI, provides a valuable benchmark. In preclinical assays, aumolertinib demonstrated potent inhibition of various EGFR mutations with IC50 values in the nanomolar range, comparable to osimertinib, and showed a favorable selectivity profile over wild-type EGFR.
Table 1: Preclinical IC50 Values of Aumolertinib and Osimertinib against EGFR Mutations
| EGFR Mutation | Aumolertinib IC50 (nmol/L) | Osimertinib IC50 (nmol/L) |
| Uncommon Mutations | ||
| L861Q | 10.68 - 453.47 (average range) | Data not directly comparable |
| D761Y | Potent Inhibition | Data not directly comparable |
| L747S | Potent Inhibition | Data not directly comparable |
| Wild-Type EGFR | Higher IC50 (less potent) | Lower IC50 (more potent) |
Source: Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations.[3]
While this data is for aumolertinib, it highlights the competitive landscape of third-generation EGFR TKIs. Furmonertinib's preclinical data has shown it to be highly active against both EGFR sensitizing and T790M mutations.[1]
Clinical Efficacy: Emerging Evidence of Superiority in Specific Populations
Clinical data provides a more direct, albeit still evolving, comparison between furmonertinib and osimertinib. A retrospective, single-arm analysis of NSCLC patients with EGFR exon 20 insertion mutations (EGFRex20ins) demonstrated a significantly longer median progression-free survival (PFS) for patients treated with furmonertinib compared to those who received osimertinib.
Table 2: Clinical Efficacy of Furmonertinib vs. Osimertinib in EGFRex20ins NSCLC
| Treatment | Median Progression-Free Survival (PFS) |
| Furmonertinib | 10.2 months |
| Osimertinib | 3.8 months |
Source: Clinical efficacy analysis of furmonertinib and structural insights into sensitivity to diverse TKIs for NSCLC with EGFR exon 20 insertion.[4][5]
Furthermore, a network meta-analysis of treatments for Asian patients with classical EGFR mutations suggests that furmonertinib, along with osimertinib and aumolertinib, may represent the optimal treatment due to prolonged survival and a lower risk of adverse events.[6] The FURLONG study, a phase III trial, demonstrated a median PFS of 20.8 months for furmonertinib in the first-line treatment of advanced NSCLC with classical EGFR mutations, which is numerically higher than the 18.9 months reported for osimertinib in the FLAURA trial.[6]
A planned phase II clinical trial is set to provide a direct head-to-head comparison of high-dose furmonertinib versus osimertinib in patients with brain metastases, a critical area of unmet need.
Signaling Pathways and Experimental Workflows
The therapeutic action of both this compound (via furmonertinib) and osimertinib centers on the inhibition of the EGFR signaling cascade. By blocking the tyrosine kinase activity of mutant EGFR, these drugs prevent the downstream activation of pro-survival pathways such as the PI3K/AKT and MAPK/ERK pathways.
The evaluation of these inhibitors typically involves a series of preclinical and clinical experiments to determine their efficacy and safety.
Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
The inhibitory activity of EGFR TKIs is quantified by determining the IC50 value, which is the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. A common method for this is the ADP-Glo™ Kinase Assay.
-
Reaction Setup: A reaction mixture is prepared containing the purified EGFR enzyme, a suitable substrate (e.g., Poly (Glu, Tyr)), and varying concentrations of the inhibitor (this compound or osimertinib).
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The EGFR kinase transfers a phosphate group from ATP to the substrate, producing ADP.
-
ATP Depletion: After a set incubation period, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: A Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back into ATP.
-
Luminescence Detection: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the amount of ADP generated and thus the kinase activity.
-
IC50 Calculation: The luminescence is measured using a luminometer, and the data is plotted to determine the IC50 value for each inhibitor.[7][8]
In Vivo Xenograft Model for Tumor Growth Inhibition
To assess the in vivo efficacy of the compounds, xenograft studies in immunodeficient mice are conducted.
-
Cell Implantation: Human NSCLC cells harboring specific EGFR mutations are subcutaneously injected into the flanks of immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of either the vehicle control, this compound, or osimertinib.
-
Tumor Measurement: Tumor volume is measured at regular intervals using calipers.
-
Data Analysis: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.[10][11]
Conclusion
While a definitive head-to-head comparison of this compound and osimertinib awaits the results of further direct comparative studies, the available evidence for its parent compound, furmonertinib, paints a promising picture. The clinical data, particularly in the EGFR exon 20 insertion patient population, suggests that furmonertinib may offer a significant clinical advantage. The ongoing and future clinical trials will be crucial in fully elucidating the comparative efficacy and safety of these two potent third-generation EGFR TKIs and will ultimately guide their optimal use in the treatment of EGFR-mutated NSCLC.
References
- 1. allist.com.cn [allist.com.cn]
- 2. EGFR (L858R) Kinase Enzyme System Application Note [promega.kr]
- 3. Antitumor activity of aumolertinib, a third-generation EGFR tyrosine kinase inhibitor, in non-small-cell lung cancer harboring uncommon EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com.cn [promega.com.cn]
- 8. promega.com.cn [promega.com.cn]
- 9. Preclinical Murine Models for Lung Cancer: Clinical Trial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. [18F]FDG PET/CT reveals HPA axis hyperactivity in lung cancer: prognostic value and therapeutic potential | springermedizin.de [springermedizin.de]
Validating the On-Target Effects of AST5902 Trimesylate: A Comparative Guide to Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the on-target effects of AST5902 trimesylate, an active metabolite of the third-generation EGFR inhibitor Alflutinib, by contrasting its pharmacological effects with those of genetic knockdown of the EGFR protein.[1] The objective is to offer a clear, data-driven approach to confirming that the biological consequences of this compound treatment are a direct result of its interaction with its intended target, the Epidermal Growth Factor Receptor (EGFR).
Introduction to On-Target Validation
Validating that a small molecule inhibitor's cellular effects are mediated through its intended target is a critical step in drug development.[2] A robust method for this validation is to compare the phenotypic and molecular changes induced by the compound with those caused by the genetic knockdown of the target protein. If the effects of the pharmacological inhibitor phenocopy the effects of the genetic knockdown, it provides strong evidence for on-target activity. This guide outlines the experimental workflows and expected outcomes for such a comparison involving this compound and EGFR knockdown in non-small cell lung cancer (NSCLC) cell lines, which are often dependent on EGFR signaling.[2]
Comparative Data: this compound vs. EGFR siRNA
The following tables summarize the expected comparative data from experiments using NSCLC cell lines known to harbor EGFR mutations, such as HCC827 (Exon 19 deletion) and NCI-H1975 (L858R and T790M mutations). While direct comparative studies for this compound are not widely available, the data presented for a representative third-generation EGFR TKI serves as a proxy to illustrate the expected outcomes.
Table 1: Comparison of Effects on Cell Viability
| Treatment/Condition | Cell Line | Expected IC50 / Effect on Viability | Reference |
| This compound (Proxy: Osimertinib) | NCI-H1975 | IC50: ~0.03 µM | [3] |
| HCC827 | IC50: ~0.009 µM (for first-gen TKI) | [4] | |
| EGFR siRNA Knockdown | NCI-H1975 | Significant reduction in cell proliferation | [5] |
| HCC827 | 57%-92% suppression of cell viability | [1] | |
| Non-targeting Control siRNA | NCI-H1975 / HCC827 | No significant effect on cell viability | [1][5] |
Table 2: Comparison of Effects on Downstream Signaling Pathways (Western Blot Analysis)
| Treatment/Condition | Cell Line | p-EGFR | p-AKT | p-ERK | Total EGFR | Reference |
| This compound | NCI-H1975 / HCC827 | ↓↓↓ | ↓↓ | ↓↓ | ↔ | [3][6] |
| EGFR siRNA Knockdown | NCI-H1975 / HCC827 | ↓↓↓ | ↓↓ | ↓↓ | ↓↓↓ | [3] |
| Non-targeting Control siRNA | NCI-H1975 / HCC827 | ↔ | ↔ | ↔ | ↔ | [3] |
(Arrow intensity indicates the degree of change: ↓↓↓ significant decrease, ↓↓ moderate decrease, ↔ no significant change)
Visualizing the Concepts
Diagram 1: EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for On-Target Validation
Caption: Workflow comparing pharmacological inhibition with genetic knockdown.
Diagram 3: Logic of On-Target Effect Validation
Caption: The logical framework for confirming on-target effects.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide.
Cell Culture and Maintenance
-
Cell Lines: NCI-H1975 and HCC827 cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture cells every 3-4 days to maintain exponential growth. Use TrypLE to detach cells.
This compound Treatment
-
Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations.
-
Seeding: Seed cells in 96-well plates (for viability assays) or 6-well plates (for Western blotting) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 72 hours for viability assays, or shorter time points for signaling studies).
EGFR Knockdown using siRNA
-
Reagents: Use a validated siRNA sequence targeting human EGFR and a non-targeting (scrambled) control siRNA. A suitable lipid-based transfection reagent is also required.
-
Seeding: The day before transfection, seed cells in 6-well plates to ensure they are 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute the EGFR siRNA or control siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours to allow for EGFR knockdown.
-
Validation: After incubation, harvest the cells for analysis by Western blotting to confirm the reduction in total EGFR protein levels.
Cell Viability (MTS) Assay
-
Procedure: After the 72-hour treatment or transfection period, add MTS reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated or non-targeting control-treated cells to determine the percentage of cell viability.
Western Blot Analysis
-
Cell Lysis: After treatment or transfection, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein levels across different conditions.
Conclusion
References
- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of Next-Generation EGFR-TKIs in Patients With Non-Small Cell Lung Cancer: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Predictive Biomarkers for AST5902 Trimesylate Sensitivity in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of predictive biomarkers for sensitivity to AST5902 trimesylate, the active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), alflutinib (also known as furmonertinib). As the landscape of targeted therapies for non-small cell lung cancer (NSCLC) evolves, understanding the molecular determinants of response to specific inhibitors is paramount for advancing precision oncology. This document outlines the key biomarkers, compares the efficacy of alflutinib with other third-generation EGFR TKIs, and provides detailed experimental protocols for biomarker detection.
Introduction to this compound and the Role of Predictive Biomarkers
This compound is the pharmacologically active metabolite of alflutinib, a potent and selective third-generation EGFR TKI. Alflutinib was designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. The use of predictive biomarkers is crucial for identifying patients who are most likely to benefit from treatment with alflutinib, thereby optimizing therapeutic strategies and improving clinical outcomes.
Key Predictive Biomarkers for EGFR TKI Sensitivity and Resistance
The efficacy of EGFR TKIs, including alflutinib, is strongly correlated with the presence of specific genetic alterations in the EGFR gene and other signaling pathways.
Primary Sensitizing EGFR Mutations:
-
Exon 19 Deletions (del19): These are in-frame deletions in exon 19 of the EGFR gene and are one of the most common sensitizing mutations.
-
L858R Mutation: This is a point mutation in exon 21 of the EGFR gene, resulting in a leucine-to-arginine substitution at codon 858.
The presence of these mutations is the primary indicator for first-line treatment with EGFR TKIs.
Acquired Resistance Mutations:
-
T790M Mutation: A point mutation in exon 20 of the EGFR gene, the T790M mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. Third-generation inhibitors like alflutinib are specifically designed to overcome this resistance mechanism.
-
C797S Mutation: This mutation in exon 20 of the EGFR gene can confer resistance to third-generation EGFR TKIs. Its impact on alflutinib sensitivity is an area of ongoing research.
Other Mechanisms of Resistance:
-
MET Amplification: Amplification of the MET proto-oncogene can activate downstream signaling pathways, bypassing EGFR inhibition.
-
HER2 (ERBB2) Amplification: Similar to MET amplification, HER2 amplification can lead to resistance.
-
Activation of Parallel Signaling Pathways: Upregulation of pathways such as PI3K/AKT/mTOR and RAS/MAPK can also contribute to resistance.
Comparative Performance of Alflutinib and Other Third-Generation EGFR TKIs
The clinical efficacy of alflutinib has been demonstrated in several studies. This section compares its performance with other widely used third-generation EGFR TKIs, namely osimertinib and lazertinib, based on key clinical trial data in patients with EGFR-mutated NSCLC.
Table 1: Comparison of Efficacy in First-Line Treatment of EGFR-Mutated Advanced NSCLC
| Clinical Trial | Drug | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FURLONG | Alflutinib (Furmonertinib) | Gefitinib | 20.8 months | 85.5% |
| FLAURA | Osimertinib | Gefitinib or Erlotinib | 18.9 months | 80% |
| LASER301 | Lazertinib | Gefitinib | 20.6 months | 76% |
Table 2: Comparison of Efficacy in T790M-Positive NSCLC (Second-Line or Later)
| Clinical Trial | Drug | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Phase IIb (NCT03452592) | Alflutinib (Furmonertinib) | 7.6 months | 73.6% |
| AURA3 | Osimertinib | 10.1 months | 71% |
| LASER201 | Lazertinib | 11.0 months | 57.9%[1] |
Experimental Protocols for Biomarker Detection
Accurate and reliable detection of predictive biomarkers is essential for guiding treatment decisions. Below are detailed methodologies for key experiments.
EGFR Mutation Detection by Real-Time PCR (ARMS Method)
This protocol describes the detection of EGFR mutations using the Amplification Refractory Mutation System (ARMS) real-time PCR, a highly sensitive method suitable for both tissue and liquid biopsy samples.
A. DNA Extraction:
-
Extract genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue, fresh tumor tissue, or plasma (for circulating tumor DNA - ctDNA).
-
Use a commercially available DNA extraction kit following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer or fluorometer. The DNA quality (A260/A280 ratio) should be between 1.8 and 2.0.
B. Real-Time PCR Reaction Setup:
-
Prepare the PCR reaction mix in a sterile, nuclease-free environment. For each sample, prepare a master mix containing:
-
PCR-grade water
-
2x PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)
-
Mutation-specific primer/probe mix (e.g., for L858R, exon 19 deletions, or T790M)
-
-
Aliquot the master mix into PCR tubes or wells of a PCR plate.
-
Add 2-10 ng of the extracted DNA to each reaction.
-
Include positive controls (DNA with known mutations) and negative controls (wild-type DNA and no-template control) in each run.
C. PCR Amplification and Data Analysis:
-
Perform the real-time PCR using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40-45 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (with fluorescence data collection)
-
-
-
Analyze the amplification curves and cycle threshold (Ct) values. A positive signal for a specific mutation is determined by a Ct value below the established cutoff for the assay.
MET Amplification Detection by Fluorescence In Situ Hybridization (FISH)
This protocol outlines the procedure for detecting MET gene amplification in FFPE tumor tissue sections.
A. Sample Preparation:
-
Cut 4-5 µm thick sections from the FFPE tumor tissue block and mount them on positively charged slides.
-
Deparaffinize the slides in xylene and rehydrate through a series of graded ethanol washes.
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
Digest the tissue with a protease solution (e.g., pepsin) to allow probe penetration.
B. Probe Hybridization:
-
Dehydrate the slides again through graded ethanol washes and air dry.
-
Apply the MET/CEP7 dual-color FISH probe to the target area on the slide. The MET probe is typically labeled with a red fluorophore and the centromere 7 (CEP7) probe with a green fluorophore.
-
Cover the area with a coverslip and seal with rubber cement.
-
Co-denature the probe and the target DNA on a hot plate at 75-80°C for 5-10 minutes.
-
Hybridize the slides in a humidified chamber at 37°C overnight.
C. Post-Hybridization Washes and Counterstaining:
-
Carefully remove the coverslips and wash the slides in a post-hybridization wash buffer to remove unbound probe.
-
Dehydrate the slides in graded ethanol and air dry in the dark.
-
Apply a mounting medium containing DAPI (4',6-diamidino-2-phenylindole) to counterstain the nuclei.
D. Analysis and Interpretation:
-
Visualize the slides using a fluorescence microscope with appropriate filters for the fluorophores used.
-
In at least 50-100 non-overlapping tumor cell nuclei, count the number of red (MET) and green (CEP7) signals.
-
Calculate the MET/CEP7 ratio and the average MET gene copy number per cell.
-
MET amplification is typically defined by a MET/CEP7 ratio ≥ 2.0 or an average MET copy number ≥ 5.0, although scoring criteria may vary.
Visualizing Molecular Pathways and Experimental Workflows
To further aid in the understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
References
Comparative Analysis of AST5902 Trimesylate's Efficacy Across Diverse EGFR Mutations
For Immediate Release
This guide provides a detailed comparative analysis of AST5902 trimesylate, the active metabolite of the third-generation EGFR tyrosine kinase inhibitor (TKI) Furmonertinib (Alflutinib), across a spectrum of EGFR mutations implicated in non-small cell lung cancer (NSCLC). Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical data, offers detailed experimental methodologies, and visualizes critical biological pathways and workflows to facilitate a comprehensive understanding of this compound's profile in relation to other targeted therapies.
Introduction to this compound
This compound is the principal and pharmacologically active metabolite of Furmonertinib (also known as Alflutinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Like its parent compound, this compound is designed to selectively target both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly emerges after treatment with earlier generation EGFR TKIs.[3][4] Preclinical evidence suggests that AST5902 exerts anticancer activity comparable to that of Furmonertinib, contributing significantly to the overall therapeutic effect.[1][5]
Comparative Efficacy Against EGFR Mutations
The potency of this compound and its parent compound, Furmonertinib, has been evaluated against various EGFR mutations in cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison with the established third-generation TKI, Osimertinib. Lower IC50 values are indicative of greater potency.
| Mutation Type | Cell Line | Activating Mutation | AST5902 (nM) | Furmonertinib (nM) | Osimertinib (nM) |
| Wild-Type EGFR | A431 | WT | 273.1 | 162.6 | 471.6 |
| Classical | PC-9 | Ex19Del | 6.1 | 3.3 | 12.9 |
| H1975 | L858R/T790M | 4.7 | 1.9 | 15.2 | |
| Uncommon | Ba/F3 | G719S | - | 12.4 | - |
| Ba/F3 | S768I | - | 21.6 | - | |
| Ba/F3 | L861Q | - | 3.8 | - | |
| Exon 20 Insertion | Ba/F3 | A767_V769dup | - | 14 | - |
| Ba/F3 | S768_D770dup | - | 11 | - | |
| Ba/F3 | N771_H773dup | - | 20 | - | |
| HER2 | CALU-3 | HER2 Exon 20 Insertion | 2.9 | 1.8 | 26.2 |
Data sourced from ArriVent BioPharma, 2022.[2] Note: IC50 values for some uncommon mutations for AST5902 and Osimertinib were not provided in the source document.
The data indicates that both Furmonertinib and its active metabolite, AST5902, exhibit potent inhibitory activity against classical EGFR mutations (Ex19Del, L858R/T790M), with IC50 values in the low nanomolar range and comparable to, or in some cases lower than, Osimertinib.[2] Notably, both compounds demonstrate significantly less activity against wild-type (WT) EGFR, suggesting a favorable therapeutic window and potentially reduced toxicity compared to non-selective inhibitors.[2] Furmonertinib has also shown preclinical activity against several uncommon EGFR mutations and various exon 20 insertion mutations.[1][4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate EGFR inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for comparing the efficacy of these targeted agents.
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
Caption: General experimental workflow for comparing the efficacy of EGFR TKIs.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the efficacy of EGFR inhibitors. These should be optimized for specific cell lines and laboratory conditions.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a drug's IC50 value.
Materials:
-
EGFR-mutant and wild-type NSCLC cell lines (e.g., PC-9, H1975, A431)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
96-well plates
-
This compound and other EGFR TKIs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and other TKIs in complete culture medium. Replace the existing medium with 100 µL of the medium containing the drug dilutions. Include vehicle-only (e.g., DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Addition: Add 10 µL of MTT solution (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Analysis: Plot cell viability against the logarithm of drug concentration and use a non-linear regression model to calculate the IC50 value.
Western Blot for EGFR Phosphorylation
This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing insight into the inhibitor's mechanism of action.
Materials:
-
EGFR-mutant cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve overnight. Treat with various concentrations of this compound for a specified time (e.g., 2-6 hours). Stimulate with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. Analyze band intensities to determine the relative change in protein phosphorylation.
Conclusion
The preclinical data presented in this guide demonstrate that this compound, the active metabolite of Furmonertinib, is a potent and selective inhibitor of clinically relevant EGFR mutations, including sensitizing mutations and the T790M resistance mutation. Its efficacy is comparable, and in some assays superior, to other third-generation EGFR TKIs. The high selectivity for mutant over wild-type EGFR suggests a favorable safety profile. Further clinical investigation is warranted to fully elucidate the therapeutic potential of Furmonertinib and its active metabolite, this compound, in the treatment of EGFR-mutated NSCLC.
References
- 1. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arrivent.com [arrivent.com]
- 3. First report of furmonertinib as a first-line treatment in advanced lung adenocarcinoma patients harboring EGFR exon 20 insertion mutations after the kinase domain αC-helix: Two case reports and a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI [frontiersin.org]
Safety Operating Guide
Prudent Disposal of AST5902 Trimesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like AST5902 trimesylate, an EGFR inhibitor, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains compliance with federal and local regulations. This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound in a laboratory setting.
Core Principles of Pharmaceutical Waste Management
The disposal of potent pharmaceutical compounds, including investigational drugs used in research, is regulated to prevent environmental contamination and potential harm to human health.[1] All unused or expired investigational medications must be managed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations.[1] The Environmental Protection Agency (EPA) governs the safe disposal of hazardous waste, which includes many pharmaceutical compounds.[1][2]
Quantitative Data and Handling Summary
While a specific Safety Data Sheet (SDS) with quantitative disposal parameters for this compound is not publicly available, general handling and storage precautions provide a basis for safe management.
| Parameter | Guideline | Source |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) | MedChemExpress |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator | General SDS |
| Spill Management | Absorb with liquid-binding material (e.g., diatomite), decontaminate surfaces with alcohol | General SDS |
| Disposal Method | High-temperature incineration (>\1200°C) is the ideal method for pharmaceutical waste | EPA Guidelines |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on best practices for the disposal of potent, non-controlled pharmaceutical substances used in a laboratory setting.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for disposal, ensure all personnel are equipped with the appropriate PPE. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound, especially in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. Ensure an accessible safety shower and eye wash station are available.
Step 2: Waste Segregation and Container Selection
Proper segregation of chemical waste is paramount.
-
Solid Waste: Unused or expired this compound powder should be disposed of in its original container if possible, or in a clearly labeled, sealed container compatible with chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., glass or polyethylene). Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Labware: All labware, including vials, pipette tips, and gloves, that has come into contact with this compound should be considered contaminated. Dispose of these items in a designated hazardous waste container. Sharps, such as needles and syringes, must be placed in a puncture-resistant sharps container specifically marked for hazardous chemical waste.
Step 3: Labeling of Hazardous Waste
Proper labeling is a critical compliance step.
-
Request and use official hazardous waste labels from your institution's EHS office.[3]
-
Complete the label with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound" (avoid abbreviations)
-
Concentration and quantity of the waste
-
Name of the Principal Investigator (PI) and laboratory contact information
-
Date of accumulation
-
Step 4: Storage of Hazardous Waste
Designate a Satellite Accumulation Area (SAA) within the laboratory for the temporary storage of hazardous waste containers.[3]
-
The SAA should be in a secondary containment bin to prevent the spread of potential spills.
-
Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The waste container must remain closed except when adding waste.
Step 5: Arranging for Disposal
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's EHS department.
-
Submit a chemical waste pickup request form as per your institution's procedures.[3]
-
EHS will coordinate with a licensed hazardous waste vendor for transportation and final disposal, which is typically high-temperature incineration in compliance with EPA regulations.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety guidelines for any additional requirements.
References
Personal protective equipment for handling AST5902 trimesylate
Essential Safety and Handling Guide for AST5902 Trimesylate
For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like this compound is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment.
This compound is the main metabolite of Alflutinib and exhibits antineoplastic properties as an EGFR inhibitor[1]. Due to its potent nature, stringent adherence to safety protocols is necessary to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on general guidelines for potent pharmaceutical compounds.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Wear protective gloves. |
| Eye Protection | Safety Goggles | Use safety goggles equipped with side-shields. |
| Body Protection | Protective Clothing | Impervious clothing is required. For extensive handling, consider "bunny suit" coveralls for head-to-toe protection.[2] |
| Gown | A long-sleeved, seamless, disposable gown that closes in the back with tight-fitting cuffs is recommended. Gowns should be changed every two to three hours or immediately after a spill.[2] | |
| Respiratory Protection | Respirator | A suitable respirator is necessary. For unpacking hazardous drugs not in plastic containers, a respirator is essential to protect against spills or breaks.[2] For potent compounds, a Powered Air Purifying Respirator (PAPR) may be required.[3][4][5] |
| Face Protection | Face Mask | A disposable, cleanroom-grade face mask is essential. A face shield can also be used for full facial protection.[2] |
Operational Handling and Storage
Ventilation: Use this compound only in areas with adequate exhaust ventilation to avoid inhalation, and prevent the formation of dust and aerosols. Ensure safety showers and eye wash stations are readily accessible[6].
Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect it from direct sunlight and sources of ignition. For long-term storage of stock solutions, -80°C for up to 6 months is recommended, while for short-term storage, -20°C for up to 1 month is suitable. Always store in a sealed container, away from moisture and light[1].
Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: When weighing and dispensing, use containment technologies like flexible containment glove bags to minimize dust exposure[4].
-
Dissolution: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution[1].
-
Post-Handling: After handling, decontaminate surfaces and equipment by scrubbing with alcohol[6].
Emergency Procedures and Disposal
Spills: In case of a spill, evacuate the area. Use full PPE and avoid breathing vapors, mist, dust, or gas. Prevent further leakage and keep the product away from drains or water courses. Absorb spills with a liquid-binding material like diatomite and dispose of the contaminated material according to regulations[6].
Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local environmental regulations. Incineration is often a required method for used glove bags and other contaminated disposables[4]. The preferred waste management hierarchy is recycling, followed by energy recovery, treatment, and lastly, disposal[7].
Procedural Workflow for Handling this compound
The following diagram outlines the step-by-step process for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Freund-Vector’s Approach to Safely Processing Potent Compounds - Freund [freundglobal.com]
- 4. aiha.org [aiha.org]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. enviro.epa.gov [enviro.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
